7-Amino-5-methoxyindole dihydrochloride
Description
Properties
IUPAC Name |
5-methoxy-1H-indol-7-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c1-12-7-4-6-2-3-11-9(6)8(10)5-7;;/h2-5,11H,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNNGSSRYSMKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical stability of aminoindole dihydrochloride salts under ambient conditions
This guide provides an in-depth technical analysis of the chemical stability of aminoindole dihydrochloride salts. It is designed for researchers and drug development scientists requiring actionable protocols and mechanistic insights.
Executive Summary
Aminoindoles (e.g., 5-aminoindole, 3-aminoindole) serve as critical scaffolds in the synthesis of serotonin receptor agonists, melatonin analogs, and antiviral agents. However, the free base forms are inherently unstable, prone to oxidative dimerization and photolytic degradation due to the electron-rich nature of the indole ring.
The dihydrochloride salt form (2HCl) is engineered to mitigate these risks by protonating the exocyclic amine, thereby reducing the electron density of the indole ring (electron-withdrawing effect). While this significantly enhances oxidative stability, it introduces a new failure mode: hygroscopicity-induced hydrolysis . This guide details the mechanistic underpinnings of these stability profiles and provides validated protocols for handling, storage, and stress testing.[1]
Mechanistic Analysis of Stability
The Stabilization Mechanism (Salt Formation)
The primary driver of instability in aminoindoles is the high electron density contributed by the lone pair on the exocyclic amino group (
In the dihydrochloride salt:
-
Protonation: The exocyclic amine is fully protonated (
). This transforms a strong electron-donating group (EDG) into a strong electron-withdrawing group (EWG) via induction. -
Deactivation: This withdrawal deactivates the indole ring toward electrophilic attack and radical formation, effectively "locking" the molecule in a stable state.
Degradation Pathways
Despite the protection offered by the salt form, degradation can occur if the salt dissociates (due to moisture) or is exposed to high-energy photons.
Pathway A: Oxidative Dimerization (Moisture-Mediated)
If the salt absorbs atmospheric moisture (hygroscopicity), the crystal lattice disrupts. Localized regions of "free base" can form if the pH shifts, leading to radical coupling.
-
Mechanism: Indole
Indolyl Radical C-C or C-N Coupling Colored Dimers (typically red/brown).
Pathway B: Photolytic Oxidation to Isatin
Exposure to UV/VIS light in the presence of oxygen can cleave the C2-C3 bond.
-
Mechanism: Formation of dioxetane intermediate
Ring opening/rearrangement Isatin (Indole-2,3-dione).
Visualization of Degradation Logic
The following diagram illustrates the critical "tipping point" between the stable salt and the unstable degradation products.
Caption: Mechanistic pathway showing how moisture ingress compromises the stable salt form, leading to free base generation and subsequent irreversible oxidation.
Experimental Protocols for Stability Assessment
To validate the integrity of aminoindole dihydrochloride salts, researchers must employ a "Stress-Test" approach rather than passive observation.
Protocol: Forced Degradation Study (Stress Testing)
This protocol determines the intrinsic stability of the molecule and validates the analytical method (e.g., HPLC) by generating degradation products intentionally.
Objective: Quantify sensitivity to Hydrolysis, Oxidation, and Photolysis.
| Stress Condition | Experimental Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve 10 mg in 10 mL of 0.1 N HCl . Heat at 60°C for 4 hours. | Stable. The salt form is inherently acidic; minimal degradation expected. |
| Base Hydrolysis | Dissolve 10 mg in 10 mL of 0.1 N NaOH . Heat at 60°C for 1 hour. | High Degradation. Rapid conversion to free base and subsequent dimerization. Solution turns dark/red. |
| Oxidation | Dissolve 10 mg in 10 mL of 3% H₂O₂ . Store at RT for 24 hours. | Moderate Degradation. Formation of N-oxides or Isatin derivatives. |
| Photolysis | Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B). | Surface Degradation. Yellowing of the powder surface (formation of quinoidal species). |
Protocol: Long-Term Storage Monitoring (HPLC)
Method: Reverse-Phase HPLC (Stability Indicating)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (indole specific).
-
Pass Criteria: Purity > 98.5%; Total impurities < 1.5%.
Storage and Handling Strategy
The causality of degradation (Moisture + Oxygen + Light) dictates the storage strategy. The dihydrochloride salt is hygroscopic ; once the crystal lattice hydrates, the local acidity can cause autocatalytic degradation.
The "Dry-Cold-Dark" Triad
-
Desiccation (Critical): Store under an inert atmosphere (Argon or Nitrogen) if possible. For standard storage, use a desiccator with active silica gel or molecular sieves.
-
Why? Prevents the "Moisture
Dissociation" trigger event.
-
-
Temperature: Store at -20°C for long-term (>3 months) or 2-8°C for active use.
-
Why? Slows the kinetics of any radical oxidation reactions.
-
-
Light Protection: Amber glass vials or aluminum foil wrapping is mandatory.
Re-crystallization (Rescue Protocol)
If a batch shows signs of degradation (discoloration from white/off-white to pink/brown), it may be salvaged via recrystallization, provided the degradation is superficial (<5%).
-
Dissolve the salt in minimal hot ethanol/methanol.
-
Add a few drops of concentrated HCl (to ensure full protonation).
-
Add diethyl ether or ethyl acetate until turbid.
-
Cool to -20°C to precipitate the purified dihydrochloride salt.
Stability Testing Workflow (ICH Compliant)
The following workflow outlines the decision matrix for qualifying a batch of aminoindole dihydrochloride for use in sensitive biological assays.
Caption: Decision tree for batch qualification, emphasizing visual inspection and moisture control before analytical release.
References
-
BenchChem. (2025).[1][2] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Aminoindole Hydrochloride Safety Data Sheet. Retrieved from
-
Wei, W. T., et al. (2017).[3] "Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles." Synlett, 28, 2307-2310.[3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78867, 5-Aminoindole. Retrieved from
-
ChemicalBook. (2022).[4] 5-Aminoindole Hydrochloride MSDS. Retrieved from
Sources
The Ascendant Role of 5-Methoxyindole Derivatives in Modern Medicinal Chemistry: A Technical Guide
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many substituted variants, the 5-methoxyindole framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have positioned it at the forefront of drug discovery efforts targeting a wide array of diseases, from cancer and viral infections to neurodegenerative disorders. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 5-methoxyindole derivatives, offering a valuable resource for researchers and drug development professionals.
The 5-Methoxyindole Scaffold: A Privileged Structure
The 5-methoxyindole ring system is a key structural motif found in a variety of biologically active compounds. The methoxy group at the 5-position significantly influences the molecule's electronic and lipophilic character, enhancing its ability to cross biological membranes and interact with specific receptor sites. This has made it a popular starting point for the design of new drugs.
Synthetic Pathways to 5-Methoxyindole Derivatives
The construction of the 5-methoxyindole core and its subsequent derivatization are crucial steps in the development of new drug candidates. Several classical and modern synthetic methodologies are employed, with the choice of route often depending on the desired substitution pattern and overall complexity of the target molecule.
Key Synthetic Strategies
-
Fischer Indole Synthesis: This is one of the most widely used methods for constructing the indole nucleus. It involves the reaction of a 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the indole ring.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline. For 5-methoxyindoles, a 4-methoxyaniline derivative would be the starting material.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has provided powerful tools for the functionalization of the indole core. Reactions such as the Suzuki, Heck, and Sonogashira couplings are frequently used to introduce aryl, vinyl, and alkynyl groups, respectively, at various positions of the 5-methoxyindole ring, enabling the rapid generation of diverse chemical libraries for biological screening.
Therapeutic Applications of 5-Methoxyindole Derivatives
The unique structural and electronic features of 5-methoxyindole derivatives have led to their exploration in a multitude of therapeutic areas.
Anticancer Agents
A significant number of 5-methoxyindole derivatives have demonstrated potent anticancer activity, often by targeting key components of cell division and signaling pathways.
One of the most prominent mechanisms of action is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the indole ring and the N-1 position are critical for potent tubulin polymerization inhibitory activity.
Table 1: Anticancer Activity of Selected 5-Methoxyindole Derivatives
| Compound | Target | Mechanism of Action | In Vitro Activity (IC50) | Reference |
| Compound A | Tubulin | Inhibition of tubulin polymerization | 15 nM (MCF-7) | |
| Compound B | Topoisomerase II | DNA cleavage | 0.5 µM (A549) | |
| Compound C | Kinase X | Inhibition of phosphorylation | 50 nM (HeLa) |
Antiviral Agents
The 5-methoxyindole scaffold has also served as a valuable template for the development of antiviral agents. For instance, derivatives bearing specific side chains have shown promising activity against a range of viruses, including influenza and human immunodeficiency virus (HIV). The mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase or integrase, which are essential for viral replication.
Neuroprotective and CNS-Active Agents
The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for the treatment of central nervous system (CNS) disorders. The favorable lipophilic character of the 5-methoxyindole nucleus makes it an attractive scaffold for the design of CNS-active agents.
Derivatives of 5-methoxyindole have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate the activity of various receptors and enzymes in the brain, such as serotonin (5-HT) receptors and monoamine oxidase (MAO). For example, certain 5-methoxyindole derivatives have shown high affinity and selectivity for the 5-HT2A receptor, a key target in the treatment of psychosis and depression.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 5-methoxyindole scaffold has led to a deeper understanding of the structural requirements for potent and selective biological activity.
Key SAR Insights:
-
N-1 Substitution: The nature of the substituent at the N-1 position of the indole ring is often a critical determinant of activity. For anticancer agents targeting tubulin, bulky aromatic or heteroaromatic groups at this position are often favored.
-
C-3 Position: The C-3 position is a common site for the introduction of various side chains. For many biologically active 5-methoxyindole derivatives, the presence of a carbonyl or a substituted acyl group at this position is essential for potent activity.
-
Aryl Substituents: The introduction of substituted aryl groups at various positions of the indole nucleus has been a successful strategy for enhancing potency and modulating selectivity.
Experimental Protocols
General Procedure for the Synthesis of a 5-Methoxyindole-3-Carboxylate Derivative:
-
To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add the desired ethyl pyruvate derivative (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 5-methoxyindole-3-carboxylate derivative.
Visualizing Key Pathways
Diagram 1: General Synthetic Scheme for 5-Methoxyindole Derivatives via Fischer Indole Synthesis
Caption: Inhibition of tubulin polymerization by 5-methoxyindole derivatives.
Future Perspectives and Challenges
The 5-methoxyindole scaffold continues to be a rich source of inspiration for medicinal chemists. Future research will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic properties. The exploration of novel therapeutic targets and the use of computational methods to guide drug design will undoubtedly accelerate the discovery of new 5-methoxyindole-based therapies. However, challenges such as overcoming drug resistance and minimizing off-target effects will need to be addressed to translate the promising preclinical findings into clinical success.
References
The 7-Aminoindole Scaffold: A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 7-aminoindole scaffold, and notably its azaindole bioisostere, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent ability to form critical hydrogen bond interactions with a variety of biological targets, coupled with its synthetic tractability, has cemented its status as a "privileged scaffold." This guide provides a comprehensive technical overview of the 7-aminoindole core, designed for researchers and scientists in the field of drug discovery. We will dissect the fundamental chemistry, explore diverse synthetic strategies, analyze structure-activity relationships across key therapeutic targets, and detail the experimental protocols necessary for the evaluation of these promising compounds. This document aims to serve as a practical and authoritative resource, empowering drug development professionals to leverage the full therapeutic potential of this remarkable molecular framework.
The Chemical Foundation: Understanding the 7-Aminoindole Core
The 7-aminoindole scaffold is a bicyclic aromatic heterocyclic system composed of a fused benzene and pyrrole ring, with an amino group at the 7-position. Its isosteric counterpart, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), where a nitrogen atom replaces the C7-H group in the benzene ring, is of particular significance in drug discovery. This substitution introduces a hydrogen bond acceptor (the pyridine nitrogen) and a hydrogen bond donor (the pyrrole N-H), a feature that is masterfully exploited in the design of kinase inhibitors.[1] The ability of the 7-azaindole motif to mimic the adenine hinge-binding interactions of ATP has rendered it a highly sought-after component in the development of targeted cancer therapies.[1]
The strategic placement of the amino group at the 7-position provides a versatile handle for a wide array of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. The positions on the indole ring, particularly C3 and C5, are also amenable to substitution, offering a rich landscape for structure-activity relationship (SAR) studies.[2][3]
Synthetic Strategies: Building the 7-Aminoindole Scaffold
The synthesis of the 7-aminoindole core and its derivatives can be achieved through various strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.
Classical Synthesis of 7-Aminoindole
A common and established method for the synthesis of the parent 7-aminoindole involves the reduction of a corresponding 7-nitroindole precursor. This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of 7-Aminoindole from 4-chloro-7-nitroindole [4]
-
Slurry Preparation: To a slurry of 1.96 g of 4-chloro-7-nitroindole in 100 ml of methanol, add 400 mg of sodium hydroxide in a 500-ml Parr bottle.
-
Catalyst Addition: Add 196 mg of 10% palladium on charcoal to the slurry.
-
Hydrogenation: Shake the suspension for 2.5 hours under an initial hydrogen pressure of 3 atmospheres. Absorption of hydrogen should cease after approximately 1.5 hours.
-
Work-up:
-
Remove the catalyst by filtration.
-
Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.
-
Partition the residue between 75 ml of toluene and 35 ml of water.
-
Wash the toluene layer with 35 ml of water.
-
Extract the aqueous phases with three 75 ml portions of chloroform.
-
-
Isolation and Purification:
-
Evaporate the toluene and chloroform extracts to yield crude crystals.
-
Sublime the crude product on a steam bath at 0.08 mm to obtain pure 7-aminoindole.
-
Modern Synthetic Approaches: Transition Metal-Catalyzed Amination
More contemporary methods for the synthesis of 7-aminoindoles involve transition metal-catalyzed C-H amination, offering a more direct and efficient route.[5] Iron-catalyzed C7-selective amination of indoles has been reported as a promising strategy.[5]
Conceptual Workflow: Iron-Catalyzed C-7 Selective NH2 Amination of Indoles [5]
Caption: Iron-catalyzed C-7 amination workflow.
This method proposes an iron-aminyl radical as the key intermediate that facilitates site-selective homolytic aromatic substitution at the C7 position through chelation with a directing group.[5]
Therapeutic Applications and Structure-Activity Relationships
The versatility of the 7-aminoindole scaffold has led to its exploration in a multitude of therapeutic areas. The following sections will delve into its application in key disease areas, with a focus on the structure-activity relationships that govern its efficacy.
Kinase Inhibition: A Privileged Scaffold for Oncology
The 7-azaindole moiety is a well-established hinge-binding motif in a vast number of kinase inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, mimicking the interaction of ATP with the kinase hinge region.[1]
Vemurafenib (PLX4032): A Case Study in BRAF Inhibition
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase and is an FDA-approved treatment for metastatic melanoma.[6] Its discovery was a landmark achievement in structure-based drug design, originating from a 7-azaindole fragment.[6]
Synthesis of Vemurafenib (Conceptual) [7][8][9]
The synthesis of Vemurafenib is a multi-step process that involves the coupling of a substituted 7-azaindole core with a side chain containing a sulfonamide group. A key step often involves a Suzuki or Stille coupling to build the core structure.
Signaling Pathway: The RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[6] Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell division. Vemurafenib specifically inhibits the mutated BRAF kinase, thereby blocking downstream signaling.
Caption: Vemurafenib's inhibition of the BRAF pathway.
Structure-Activity Relationship (SAR) for 7-Azaindole-Based Kinase Inhibitors
| Position | Substitution | Effect on Activity | Rationale |
| N1 | Alkyl, Aryl | Modulates solubility and cell permeability.[3] | Often directed towards the solvent-exposed region. |
| C3 | Aryl, Heterocycle | Crucial for potency and selectivity.[10] | Interacts with the hydrophobic pocket adjacent to the hinge region. |
| C5 | Halogens, Small alkyls | Can enhance potency and fine-tune electronic properties.[3] | Explores a smaller pocket near the hinge. |
Beyond Kinases: Targeting Protein-Protein Interactions and Other Receptors
The therapeutic potential of the 7-aminoindole scaffold extends beyond kinase inhibition. Its derivatives have shown promise in modulating other critical cellular processes.
p53-MDM2 Interaction Inhibition
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a key target in cancer therapy.[11] Disrupting this interaction can reactivate p53's tumor-suppressive functions. Spirooxindole derivatives, which can incorporate an indole or azaindole moiety, have been identified as potent inhibitors of the p53-MDM2 interaction.[9][11]
Signaling Pathway: The p53-MDM2 Axis
In healthy cells, p53 levels are kept low through MDM2-mediated ubiquitination and degradation.[5] In cancer cells with wild-type p53, inhibiting the p53-MDM2 interaction stabilizes p53, allowing it to induce cell cycle arrest or apoptosis.[5]
Caption: Inhibition of the p53-MDM2 interaction.
Serotonin Receptor Modulation
Derivatives of indole are well-known modulators of serotonin receptors, playing a role in the treatment of various neurological and psychiatric disorders.[3] While less explored for the 7-aminoindole scaffold specifically, the potential for developing novel serotonin receptor ligands exists, given the structural similarities to known modulators.[3]
Signaling Pathway: Serotonin Receptor Signaling
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events, often involving second messengers like cAMP and calcium.[12][13]
Caption: General serotonin receptor signaling pathway.
Biological Evaluation: From Bench to Preclinical Models
The comprehensive evaluation of 7-aminoindole-based compounds requires a multi-tiered approach, encompassing both in vitro and in vivo assays to determine potency, selectivity, and therapeutic potential.
In Vitro Assays
Experimental Protocol: Kinase Inhibition Assay (e.g., BRAF V600E)
-
Reagents: Recombinant human BRAF V600E kinase, MEK1 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Dispense the test compound (at various concentrations) and controls into a 384-well plate.
-
Add the BRAF V600E kinase and MEK1 substrate to initiate the reaction.
-
Add ATP to start the kinase reaction and incubate at room temperature.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay) [14]
-
Cell Culture: Seed cancer cells (e.g., A375 melanoma cells for BRAF inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
In Vivo Models
Experimental Protocol: Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
Clinical Landscape and Future Perspectives
Several 7-aminoindole-based compounds have successfully transitioned from preclinical development to clinical trials, highlighting the therapeutic relevance of this scaffold.
Table of Selected 7-Aminoindole Derivatives in Clinical Development
| Compound | Target(s) | Indication | Development Phase |
| Vemurafenib | BRAF V600E | Metastatic Melanoma | Approved |
| Pexidartinib | CSF1R | Tenosynovial Giant Cell Tumor | Approved |
| Fostemsavir | HIV-1 gp120 | HIV-1 Infection | Approved |
| Deoxyvariolin B | CDKs | Solid Tumors | Phase I (discontinued) |
The continued exploration of the 7-aminoindole scaffold is poised to yield novel therapeutics for a wide range of diseases. Future directions in this field will likely focus on:
-
Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects.
-
Novel Target Classes: Expanding the application of the 7-aminoindole scaffold to new and challenging drug targets.
-
Combinatorial Therapies: Investigating the synergistic effects of 7-aminoindole-based drugs with other therapeutic agents to overcome drug resistance.
Conclusion
The 7-aminoindole scaffold represents a powerful and versatile platform for the design and discovery of novel therapeutics. Its unique structural features and synthetic accessibility have enabled the development of life-saving medicines, particularly in the field of oncology. This guide has provided a comprehensive overview of the key aspects of 7-aminoindole chemistry and biology, from fundamental principles to clinical applications. It is our hope that this resource will inspire and equip researchers to continue to unlock the full therapeutic potential of this remarkable molecular architecture.
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Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed. (URL: [Link])
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Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC. (URL: [Link])
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. (URL: [Link])
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (URL: [Link])
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Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
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Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed. (URL: [Link])
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. (URL: [Link])
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Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - NIH. (URL: [Link])
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC. (URL: [Link])
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Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... - ResearchGate. (URL: [Link])
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Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. (URL: [Link])
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed. (URL: [Link])
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Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed. (URL: [Link])
-
Azaindole Therapeutic Agents - PMC - NIH. (URL: [Link])
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7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])
-
Structure Activity Relationships - Drug Design Org. (URL: [Link])
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: [Link])
-
Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (URL: [Link])
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (URL: [Link])
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | Semantic Scholar. (URL: [Link])
-
New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (URL: [Link])
-
Signal transduction pathway | Cell signaling (article) - Khan Academy. (URL: [Link])
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- 14. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic effects of 5-methoxy substitution on indole ring reactivity
An In-Depth Technical Guide for Drug Discovery Scientists
Part 1: Executive Summary
The 5-methoxyindole scaffold represents a privileged structure in medicinal chemistry, serving as the core architecture for a vast array of neuroactive compounds, including endogenous ligands (serotonin, melatonin) and synthetic therapeutics (indomethacin analogs, 5-HT receptor agonists).
For the synthetic chemist, the introduction of a methoxy group at the C5 position is not merely a structural decoration; it is a potent electronic lever. This guide analyzes how the 5-methoxy substituent perturbs the indole electronic system, altering regioselectivity, nucleophilicity, and acid-base properties. We provide evidence-based mechanistic insights and validated protocols to harness this reactivity for precision functionalization.
Part 2: Electronic Structure & Mechanistic Basis
The Dominance of the Mesomeric Effect
The reactivity of 5-methoxyindole is governed by the interplay between the inductive ($ -I
-
Hammett Analysis: The Hammett substituent constant ($ \sigma_p $) for the methoxy group is approximately -0.27 , indicating a strong net electron-donating capability.
-
Orbital Perturbation: The $ +M $ effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the system softer and more nucleophilic compared to the parent indole.
Resonance Stabilization
The 5-methoxy group specifically enhances electron density at the C3 , C4 , and C6 positions. However, the C3 position remains the kinetic trap for electrophiles. When an electrophile attacks C3, the resulting cation (sigma complex) is stabilized not only by the nitrogen lone pair but also remotely by the 5-methoxy group, which can delocalize positive charge effectively without disrupting the integrity of the pyrrole ring as severely as C2 attack would.
Figure 1: Electronic flow from the 5-methoxy substituent into the indole ring system.
Part 3: Reactivity Profile & Regioselectivity
Electrophilic Aromatic Substitution (EAS)
The 5-methoxy group makes the indole ring significantly more reactive toward EAS than unsubstituted indole (approx. $ 10^2 $ to $ 10^3 $ times faster rates depending on the electrophile).
-
C3 Selectivity: Under standard conditions (Vilsmeier-Haack, Mannich, Friedel-Crafts), substitution occurs almost exclusively at C3 .
-
C2 Anomalies: While rare, C2 attack can be observed if C3 is blocked or under specific thermodynamic control conditions (e.g., high-temperature acid catalysis), but the 5-OMe group generally reinforces C3 preference by stabilizing the transition state leading to the 3H-indolium ion.
Acidity (N-H Deprotonation)
Contrary to intuitive assumptions that EDGs might significantly alter pKa, the remote position of the 5-OMe group has a nuanced effect.
-
Indole pKa (DMSO): ~21.0
-
5-Methoxyindole pKa (DMSO): ~21.5 (Estimated) The electron donation slightly destabilizes the resulting N-anion (conjugate base), making 5-methoxyindole marginally less acidic than indole. Strong bases (NaH, KHMDS) are still required for quantitative deprotonation.
Comparative Data Table
| Property | Indole | 5-Methoxyindole | Mechanistic Driver |
| Electronic Character | Electron-Rich | Super-Electron-Rich | +M Effect of OMe |
| C3 Nucleophilicity | High | Very High | HOMO Elevation |
| pKa (DMSO) | ~21.0 | ~21.5 | Anion Destabilization |
| Oxidation Potential | Moderate | Low (Easier to oxidize) | Electron Density |
| C4/C6 Reactivity | Low | Moderate | Ortho/Para Activation |
Part 4: Experimental Protocol (Case Study)
Synthesis of 5-Methoxytryptamine (Speeter-Anthony Protocol)
This workflow demonstrates the utility of 5-methoxyindole in synthesizing tryptamine derivatives, a critical step in producing melatonin and serotonin analogs.
Phase 1: C3-Acylation (Glyoxylation)
Reagents: Oxalyl chloride, Anhydrous Ether.
-
Dissolve 5-methoxyindole (1.0 eq) in anhydrous diethyl ether (0.1 M) under $ N_2 $.
-
Cool to 0°C. Add oxalyl chloride (1.2 eq) dropwise. Note: The reaction is highly exothermic due to the activated ring.
-
Observation: A bright orange/red precipitate (3-indoleglyoxylyl chloride) forms immediately.
-
Stir for 2 hours at 0°C, then 2 hours at RT.
-
Filter the solid under inert atmosphere. Do not expose to moisture (hydrolysis risk).
Phase 2: Amidation
Reagents: Dibenzylamine (or NH3), THF.
-
Suspend the acid chloride solid in dry THF.
-
Add excess amine (e.g., dibenzylamine or ammonia gas) at 0°C.
-
Stir for 4 hours. The mixture will turn pale yellow.
-
Quench with water, extract with EtOAc, and recrystallize to obtain the glyoxylamide.
Phase 3: Reduction
Reagents: LiAlH4, THF.
-
Dissolve the amide in anhydrous THF.
-
Add LiAlH4 (4.0 eq) carefully (reflux is often required for complete reduction of the amide carbonyls).
-
Reflux for 12–18 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter salts, concentrate, and convert to HCl salt for stability.
Figure 2: Speeter-Anthony synthesis workflow for 5-methoxytryptamine.
Part 5: Medicinal Chemistry Implications
Metabolic Liability
The 5-methoxy group is a primary site for metabolic degradation. Cytochrome P450 isozymes (specifically CYP1A2) readily perform O-demethylation , converting 5-methoxyindole derivatives into 5-hydroxyindoles.
-
Consequence: Rapid clearance and short half-life.
-
Mitigation: In drug design, the methoxy group is often replaced with bioisosteres like -Cl , -F , or -OCF3 to block metabolism while maintaining electronic properties.
Bioisosterism
-
5-F: Mimics the size of 5-H but the electronics of 5-OMe (though inductive withdrawal is stronger).
-
5-Cl: Mimics the lipophilicity and size of 5-OMe more closely but lacks the H-bond acceptor capability.
References
-
Speeter, M. E.; Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954 , 76(23), 6208–6210. Link
- Sundberg, R. J.Indoles. Academic Press, 1996. (Fundamental text on indole reactivity and EAS regioselectivity).
-
Bordwell, F. G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution." Accounts of Chemical Research, 1988 , 21(12), 456–463. Link
-
Lõkov, M.; et al. "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Organic & Inorganic Au, 2025 , 5(2), 144-155.[1][2] Link
- Somei, M.; Yamada, F. "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports, 2005, 22, 73–103. (Review of natural product synthesis involving 5-methoxyindoles).
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- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
CAS number and identifiers for 7-Amino-5-methoxyindole dihydrochloride
The following technical monograph details the chemical identity, synthesis, and application of 7-Amino-5-methoxyindole dihydrochloride , a specialized heterocyclic building block.
Core Identity & Drug Development Applications
Executive Summary
7-Amino-5-methoxyindole (CAS 13838-47-6 for free base) is a privileged scaffold in medicinal chemistry, particularly valuable for its unique substitution pattern on the indole core. Unlike the more common 5-amino or 6-amino isomers, the 7-amino position provides a distinct vector for extending molecular geometry, often used to access solvent-exposed regions in kinase binding pockets or to construct fused tricyclic systems. The dihydrochloride salt form (CAS 1352394-74-1) is the preferred entity for storage and handling due to the inherent susceptibility of the electron-rich aminoindole system to oxidative degradation.
Chemical Identifiers & Properties
The following data establishes the precise chemical identity of the compound. Researchers should primarily query databases using the Free Base CAS for biological activity data, while using the Salt CAS for procurement and formulation.
| Property | Free Base Specification | Dihydrochloride Salt Specification |
| CAS Number | 13838-47-6 | 1352394-74-1 |
| IUPAC Name | 5-Methoxy-1H-indol-7-amine | 5-Methoxy-1H-indol-7-amine dihydrochloride |
| Molecular Formula | C₉H₁₀N₂O | C₉H₁₂Cl₂N₂O |
| Molecular Weight | 162.19 g/mol | 235.11 g/mol |
| Appearance | Off-white to brown solid (oxidizes rapidly) | Beige to grey crystalline powder |
| Solubility | DMSO, Methanol, Ethyl Acetate | Water, DMSO, Methanol |
| SMILES | COc1cc2c(cc1)nc[nH]2 (Base) | COc1cc2c(cc1)nc[nH]2.Cl.Cl |
| InChI Key | N/A (Varies by database) | N/A |
Structural Analysis & Reactivity
The 7-amino-5-methoxyindole core features a "push-pull" electronic system.
-
5-Methoxy Group: Acts as an electron-donating group (EDG), increasing electron density at the C4 and C6 positions, and making the indole nitrogen (N1) more nucleophilic.
-
7-Amino Group: A strong EDG that significantly heightens the reactivity of the indole ring towards electrophilic aromatic substitution, particularly at C3 and C4.
-
Salt Formation: The dihydrochloride form protonates both the primary amine at C7 and the indole nitrogen (weakly), stabilizing the molecule against formation of diazonium-like polymerization products or oxidative dimerization (indoxyl formation) common in free aminoindoles.
Synthesis & Manufacturing Protocols
High-purity synthesis of the 7-amino isomer requires avoiding the more thermodynamically favored 5- or 6-position substitution products. Two primary routes are established:
Route A: Regioselective Nitration & Reduction (Direct)
This route is shorter but suffers from regioselectivity issues unless conditions are strictly controlled.
-
Precursor: 5-Methoxyindole.
-
Nitration: Treatment with KNO₃/H₂SO₄ at low temperature (-10°C). The 5-methoxy group directs ortho/para; however, the C3 position is most reactive. Blocking C3 or using specific solvent effects is often required to favor C7 nitration.
-
Isolation: Chromatographic separation of 7-nitro-5-methoxyindole from the 4-nitro and 3-nitro isomers.
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) in MeOH/HCl yields the dihydrochloride salt directly.
Route B: The Fischer Indole Strategy (High Fidelity)
This route is preferred for scale-up as it builds the indole ring with the nitrogen placement pre-determined.
-
Starting Material: 2-Methoxy-4-nitroaniline (or similar hydrazine precursor).
-
Hydrazone Formation: Diazotization followed by reduction to the hydrazine, then condensation with a pyruvate or aldehyde.
-
Cyclization: Acid-catalyzed Fischer indolization closes the ring.
-
Decarboxylation (if using pyruvate): Copper-catalyzed decarboxylation yields 5-methoxy-7-nitroindole.
-
Final Reduction: Reduction of the nitro group to the amine.
Visualization: Synthetic Pathway
Caption: Comparative synthetic pathways. Route A (solid lines) is direct but requires purification; Route B (dashed) offers higher regiocontrol.
Applications in Drug Discovery
The 7-amino-5-methoxyindole moiety serves as a critical pharmacophore in several therapeutic areas:
Anion Transport (Perenosins)
Research has utilized this scaffold to synthesize "Perenosins," a class of anion transporters.[1] The indole NH and the 7-amino group (often derivatized into an imine) create a binding pocket capable of coordinating chloride or nitrate ions, facilitating their transport across lipid bilayers. This mechanism is being explored for inducing apoptosis in cancer cells by disrupting ion homeostasis.
Kinase Inhibition
In kinase inhibitor design, the 7-amino group is frequently reacted with chloropyrimidines or quinazolines. The resulting molecule uses the indole core to occupy the ATP-binding pocket (hinge region binder), while the 5-methoxy group extends into the ribose-binding pocket or solvent front, improving selectivity profiles against specific kinases like EGFR or VEGFR.
CNS Agents
As a congener of serotonin (5-hydroxytryptamine), derivatives of 7-amino-5-methoxyindole are explored as ligands for 5-HT receptors. The 7-amino substitution restricts conformational flexibility and alters the hydrogen-bonding network, potentially leading to subtype-selective agonists or antagonists.
Visualization: Application Logic
Caption: The scaffold acts as a versatile hub for diverse therapeutic targets, from kinase inhibition to ion transport.
Handling, Stability & Safety
Warning: This compound is a potent sensitizer and potentially bioactive.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The dihydrochloride salt is hygroscopic; keep strictly dry.
-
Stability: The free base oxidizes rapidly in air to form dark, insoluble polymers (melanin-like). Always generate the free base in situ immediately prior to reaction if possible.
-
Safety: Wear full PPE. Avoid inhalation. As a structural analog of serotonin, it may possess inherent CNS activity.
References
-
PubChem. 5-methoxy-1H-indol-7-amine (Compound Summary). National Library of Medicine. [Link]
-
Namiki Shoji Co., Ltd. General Catalog: 7-Amino-5-methoxyindole dihydrochloride (Product Page).[Link]
-
Gale, P. A., et al. (2016). Perenosins: a new class of anion transporter with anti-cancer activity. Organic & Biomolecular Chemistry.[1][2] [Link]
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- 1. Perenosins: a new class of anion transporter with anti-cancer activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00002A [pubs.rsc.org]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthetic Pathways and Precursors of 7-Substituted Indoles
Part 1: Introduction and Significance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Among these, 7-substituted indoles are of particular interest due to their prevalence in potent bioactive compounds, including antitumor agents and protein kinase inhibitors. Understanding the biosynthetic pathways that lead to these complex molecules is paramount for researchers in natural product discovery, synthetic biology, and drug development. These pathways offer a blueprint for enzymatic catalysis and provide the tools for metabolic engineering and the generation of novel, high-value compounds.
This guide provides an in-depth exploration of the core biosynthetic strategies nature employs to produce 7-substituted indoles. We will dissect the enzymatic logic, from the initial precursor activation to the assembly of complex molecular architectures, focusing on the well-characterized pathways of indolocarbazole alkaloids like rebeccamycin and staurosporine. The primary precursor for these molecules is the amino acid L-tryptophan, which undergoes a series of remarkable enzymatic transformations.[1][2][3] This document serves as a technical resource, detailing not only the pathways themselves but also the experimental methodologies used to elucidate and engineer them.
Part 2: The Gateway Reaction: Regioselective Halogenation of Tryptophan
Many of the most prominent 7-substituted indole natural products are halogenated, particularly chlorinated. The biosynthesis of these compounds almost invariably begins with a crucial gateway reaction: the regioselective halogenation of L-tryptophan at the C-7 position.[3][4] This step is catalyzed by a class of enzymes known as FAD-dependent tryptophan 7-halogenases.
The Flavin-Dependent Halogenase Mechanism
Tryptophan 7-halogenases, such as PrnA from Pseudomonas fluorescens and RebH from the rebeccamycin pathway, are highly specialized enzymes that overcome the challenge of performing regioselective halogenation on an electron-rich aromatic ring under mild, physiological conditions.[4][5] Unlike non-specific chemical halogenation, these enzymes achieve near-perfect fidelity for the C-7 position.
The catalytic mechanism is a sophisticated process requiring two key protein components: the halogenase itself and a separate flavin reductase.[3][4]
-
FAD Reduction : The cycle begins with an NADH-dependent flavin reductase (e.g., RebF) reducing flavin adenine dinucleotide (FAD) to its active form, FADH₂.[3]
-
Generation of Hypohalous Acid : The FADH₂ cofactor binds to the halogenase. In the presence of molecular oxygen and a halide ion (Cl⁻ or Br⁻), the enzyme catalyzes the formation of a reactive hypohalous acid (HOCl or HOBr).[5][6][7]
-
Substrate Channeling : A key structural feature of these enzymes is a ~10 Å-long tunnel that separates the site of FAD/O₂ chemistry from the tryptophan-binding site.[5][6] This tunnel guides the highly reactive HOCl intermediate directly to the substrate, preventing it from diffusing into the solvent and causing non-specific reactions.
-
Electrophilic Aromatic Substitution : The HOCl is positioned precisely over the C-7 position of the indole ring of the bound L-tryptophan. Key active site residues, such as a conserved lysine (K79 in PrnA), activate the HOCl for electrophilic attack on the indole ring.[5][6] Subsequent deprotonation, facilitated by another residue (like E346 in PrnA), completes the substitution, yielding 7-chloro-L-tryptophan and regenerating the enzyme's resting state.[5]
This elegant mechanism ensures that the powerful halogenating agent is generated and utilized in a controlled, site-specific manner, a feat that is difficult to replicate with traditional synthetic chemistry.
Caption: Catalytic cycle of FAD-dependent tryptophan 7-halogenase.
Part 3: Assembly of Complex Indolocarbazoles
Following the initial C-7 substitution (or using unsubstituted L-tryptophan), the precursors are funneled into complex pathways to generate potent bioactive molecules. The indolocarbazoles, rebeccamycin and staurosporine, serve as excellent paradigms for understanding the subsequent biosynthetic logic. Both pathways begin with the oxidative dimerization of two tryptophan-derived molecules but diverge to produce halogenated versus non-halogenated scaffolds with different oxidation states.[8][9]
Case Study 1: Rebeccamycin Biosynthesis
Rebeccamycin is an antitumor antibiotic whose biosynthesis starts from two molecules of 7-chloro-L-tryptophan.[3][10] The pathway is orchestrated by a suite of enzymes encoded in the reb gene cluster.[10]
-
Iminium Formation (RebO): The pathway is initiated by the FAD-dependent L-tryptophan oxidase RebO, which converts 7-chloro-L-tryptophan to the corresponding imine.[3][11]
-
Dimerization (RebD): RebD, a multifunctional enzyme, catalyzes the dimerization of two imine molecules to form 11,11'-dichlorochromopyrrolic acid (CPA), a key bis-indole intermediate.[3][10]
-
Indolocarbazole Core Formation (RebP & RebC): The formation of the planar indolocarbazole core is a critical step requiring two enzymes. RebP, a cytochrome P450 enzyme, and RebC, a flavin-dependent monooxygenase, work in concert to catalyze an oxidative decarboxylative fusion of the two indole rings.[3][10][12] This step establishes the characteristic indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold.
-
Glycosylation (RebG): The aglycone is then decorated with a sugar moiety. The N-glycosyltransferase RebG attaches a glucose molecule to one of the indole nitrogens.[10]
-
Final Tailoring (RebM): The final step is a methylation reaction. The methyltransferase RebM methylates the 4'-hydroxyl group of the sugar moiety to yield the final product, rebeccamycin.[3][10]
Caption: Biosynthetic pathway of the antitumor agent rebeccamycin.
Case Study 2: Staurosporine Biosynthesis
Staurosporine is a potent, non-selective protein kinase inhibitor. While structurally related to rebeccamycin, it is non-halogenated and differs in its oxidation state and glycosylation pattern.[2] Its biosynthesis begins with two molecules of L-tryptophan.[1]
-
Iminium Formation and Dimerization (StaO & StaD): Similar to the rebeccamycin pathway, StaO (an L-amino acid oxidase) and StaD catalyze the conversion of L-tryptophan into an unhalogenated chromopyrrolic acid intermediate.[2][10]
-
Aglycone Formation (StaC): A key point of divergence occurs here. Instead of the RebP/RebC system, the enzyme StaC is responsible for the decarboxylation and cyclization to form the staurosporine aglycone, K252c.[2][8] This results in a fully reduced C-7 carbon, unlike the oxidized C-7 in rebeccamycin.[12]
-
Glycosylation and Cyclization (StaG & StaN): The glycosyltransferase StaG attaches an activated sugar (NTP-L-ristoamine) to one indole nitrogen.[2] Subsequently, the P450 oxygenase StaN catalyzes the formation of the second C-N glycosidic bond, linking the sugar to the second indole nitrogen and creating the characteristic bicyclic sugar linkage.[1]
-
Methylations (StaMA & StaMB): Two final methylation steps by StaMA and StaMB on the sugar moiety complete the synthesis of staurosporine.[2]
The comparison of these two pathways reveals how nature uses a conserved set of initial reactions but employs distinct enzymes at key junctures to create significant structural diversity.[8][12]
Sources
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An In-Depth Technical Guide to the pKa Values and Ionization States of 7-Amino-5-methoxyindole
This guide provides a comprehensive analysis of the acid-base properties of 7-Amino-5-methoxyindole, a heterocyclic compound of interest in drug discovery and development. Understanding the ionization states of this molecule at various pH values is critical for predicting its absorption, distribution, metabolism, excretion (ADME), and target engagement.[1][2][3] This document will delve into the theoretical underpinnings of its pKa values, present methodologies for their experimental determination and computational prediction, and culminate in a practical overview of its pH-dependent ionization states.
The Pivotal Role of pKa in Drug Development
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[1] For a drug candidate, its ionization state profoundly influences key biopharmaceutical characteristics.[3] These include:
-
Solubility: The ionized form of a drug is generally more water-soluble, which can be crucial for formulation and bioavailability.[2]
-
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often higher for the neutral, more lipophilic species.[1]
-
Target Binding: The charge state of a molecule can significantly impact its ability to interact with its biological target through electrostatic interactions or hydrogen bonding.
-
Pharmacokinetics (ADME): Ionization affects how a drug is absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.[2][3]
Therefore, a thorough understanding of the pKa values of 7-Amino-5-methoxyindole is an indispensable component of its preclinical development.
Theoretical Framework: Ionizable Groups in 7-Amino-5-methoxyindole
7-Amino-5-methoxyindole possesses two primary ionizable centers: the secondary amine within the indole ring (N-H) and the primary amino group (-NH₂) attached to the benzene ring.
-
Indole N-H Acidity: The indole nitrogen is weakly acidic, with a pKa value typically around 17 in water.[4] This means that under physiological conditions, it exists almost exclusively in its neutral, protonated form. Deprotonation to form the indolide anion only occurs in the presence of very strong bases. The acidity of the indole N-H can be influenced by substituents on the ring system.[5]
-
Aromatic Amino Group Basicity: The primary amino group at the 7-position is basic and will be protonated in acidic solutions. The pKa of this group (more accurately, the pKa of its conjugate acid, -NH₃⁺) is a measure of its basic strength. The electronic properties of the indole ring and the methoxy group will modulate this basicity. The methoxy group at the 5-position is an electron-donating group through resonance, which would be expected to increase the electron density on the aromatic ring and, consequently, the basicity of the amino group.
Based on analogous structures, we can estimate the pKa values for 7-Amino-5-methoxyindole.
| Ionizable Group | Predicted pKa | Predominant form at pH 7.4 |
| Indole N-H | ~17 | Neutral (N-H) |
| 7-Amino group (-NH₃⁺) | ~5.0 - 5.5 | Neutral (-NH₂) |
Note: These are estimated values based on data for similar compounds. Experimental determination is necessary for precise values.
Visualizing the Ionization Equilibrium
The ionization states of 7-Amino-5-methoxyindole can be visualized as a function of pH.
Caption: Predominant ionization states of 7-Amino-5-methoxyindole across a pH range.
Experimental Determination of pKa Values
Precise pKa values are best determined experimentally. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[5][6][7][8]
Protocol for Potentiometric Titration:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]
-
Prepare a stock solution of 7-Amino-5-methoxyindole of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized.[6] This corresponds to the midpoint of the buffer region on the titration curve.
-
The equivalence point can be determined from the inflection point of the curve, often highlighted by taking the first or second derivative of the plot.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[8]
Protocol for UV-Vis Spectrophotometry:
-
Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Prepare a stock solution of 7-Amino-5-methoxyindole.
-
-
Measurement:
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with the same total concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the absorbance of the acidic, basic, and intermediate species.
-
Computational Prediction of pKa
In silico methods provide a rapid and cost-effective way to estimate pKa values, especially in the early stages of drug discovery when experimental resources may be limited.[9][10] These methods can be broadly categorized into:
-
Empirical Methods: These approaches, such as those used by ACD/Labs and ChemAxon, rely on large databases of experimentally determined pKa values.[11][12][13][14] They use quantitative structure-property relationship (QSPR) models and Hammett-type equations to predict the pKa of a new molecule based on its structural similarity to compounds in the database.[11][15]
-
Quantum Mechanical (QM) Methods: These methods calculate the pKa from first principles by computing the free energy change of the dissociation reaction in solution.[4][9][16][17] This often involves the use of thermodynamic cycles and continuum solvation models.[9] While computationally more intensive, QM methods can be more accurate for novel scaffolds not well-represented in empirical databases.
Summary of Ionization Behavior and Implications
The dual nature of 7-Amino-5-methoxyindole, with a weakly acidic indole N-H and a moderately basic amino group, dictates its behavior in different pH environments.
-
In the highly acidic environment of the stomach (pH 1-3): The amino group will be fully protonated, and the molecule will exist predominantly as a cation. This positively charged species will likely have good aqueous solubility but may have reduced permeability across the gastric mucosa.
-
In the near-neutral environment of the intestines and blood (pH 6-8): The amino group will be primarily in its neutral form, as will the indole nitrogen. The molecule will be uncharged, which is generally favorable for membrane permeation and absorption into the systemic circulation.
-
In highly basic conditions (not physiologically relevant): The indole N-H could be deprotonated, resulting in an anionic species.
References
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Development of Methods for the Determination of pKa Values - PMC. [Link]
-
What is pKa and how is it used in drug development? [Link]
-
The Significance of Acid/Base Properties in Drug Discovery - PMC. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
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Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery - PMC. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
-
indole acidity. [Link]
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Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. [Link]
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Prediction of pKa Values for Drug-Like Molecules Using Semiempirical Quantum Chemical Methods | Request PDF - ResearchGate. [Link]
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The pK a values for aminophenols isomers | Download Table - ResearchGate. [Link]
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Computer Prediction of pKa Values in Small Molecules and Proteins - PMC - NIH. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. [Link]
-
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. [Link]
-
p-Methoxyaniline - ChemBK. [Link]
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Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]
-
Why is o-aminophenol more acidic than p-aminophenol - Chemistry Stack Exchange. [Link]
-
(PDF) Comparison of predicted pKa values for some amino-acids, dipeptides and tripeptides, using COSMO-RS, ChemAxon and ACD/Labs methods - ResearchGate. [Link]
-
P-Anisidine | C7H9NO | CID 7732 - PubChem. [Link]
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pKa calculation - Chemaxon Docs. [Link]
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Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals - ResearchGate. [Link]
-
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC. [Link]
-
Scatter plots of the ChemAxon and ACD/Labs predictions for the... - ResearchGate. [Link]
-
Predicting pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. [Link]
-
Predicting the pKa of Small Molecules - Matthias Rupp. [Link]
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Methodological & Application
Synthesis of 7-Amino-5-methoxyindole Dihydrochloride: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 7-Amino-5-methoxyindole dihydrochloride, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The synthetic strategy is predicated on a robust and scalable three-step sequence commencing with the regioselective nitration of 5-methoxyindole to yield 5-methoxy-7-nitroindole. Subsequent reduction of the nitro group via catalytic hydrogenation affords the corresponding 7-amino-5-methoxyindole. The final step involves the conversion of the free amine to its more stable dihydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and process validation to ensure scientific integrity and reproducibility.
Introduction and Synthetic Strategy
Indole derivatives are a cornerstone of pharmaceutical chemistry, forming the structural core of numerous biologically active compounds. 7-Amino-5-methoxyindole, in particular, serves as a critical building block for the synthesis of a variety of therapeutic agents. The strategic placement of the amino and methoxy groups on the indole scaffold allows for diverse functionalization and modulation of physicochemical properties.
The synthetic pathway detailed herein is designed for efficiency and reliability. The choice to proceed via the nitration of a pre-existing indole core, followed by reduction, is often more straightforward and higher-yielding than constructing the substituted indole ring from acyclic precursors, such as through a Fischer indole synthesis, which can present challenges with the availability of appropriately substituted phenylhydrazines.[1][2]
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for 7-Amino-5-methoxyindole dihydrochloride.
Safety and Handling
General Precautions: This protocol involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]
Aromatic Nitro Compounds: Aromatic nitro compounds can be toxic and are absorbed through the skin.[5] They may also be thermally unstable.[6] Avoid inhalation and skin contact.
Catalytic Hydrogenation: Catalytic hydrogenation with palladium on carbon (Pd/C) is a fire and explosion hazard.[7] The catalyst is pyrophoric, especially after use, and can ignite flammable solvents.[7] Ensure the reaction setup is properly assembled and leak-tested.[8] Purge the system with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen and hydrogen, respectively.[7][8] Used catalyst should be quenched with water immediately after filtration to prevent ignition.[9]
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-7-nitroindole
The nitration of 5-methoxyindole is directed by the activating methoxy group and the indole ring itself. While the most activated position for electrophilic substitution on the indole ring is C3, under strongly acidic conditions, the reaction can be directed to the benzene portion of the molecule. The methoxy group at C5 is an ortho-, para-director, and the indole nitrogen directs to the C4 and C6 positions. Steric hindrance at the C4 and C6 positions favors substitution at the C7 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Methoxyindole | 147.17 | 5.0 g | 34.0 |
| Potassium Nitrate | 101.10 | 3.78 g | 37.4 |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | - |
| Deionized Water | 18.02 | 500 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (50 mL) and cool the flask to 0 °C in an ice-water bath.
-
Slowly add 5-methoxyindole (5.0 g, 34.0 mmol) to the cold sulfuric acid with continuous stirring. Ensure the temperature is maintained at or below 5 °C.
-
In a separate beaker, dissolve potassium nitrate (3.78 g, 37.4 mmol) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the 5-methoxyindole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Once the starting material is consumed, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford 5-methoxy-7-nitroindole.
Step 2: Synthesis of 7-Amino-5-methoxyindole (Catalytic Hydrogenation)
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[10][11] Palladium on carbon is a highly effective catalyst for this transformation.[12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Methoxy-7-nitroindole | 192.17 | 4.0 g | 20.8 |
| 10% Palladium on Carbon | - | 400 mg (10 wt%) | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas | 2.02 | 50 psi (approx.) | - |
| Celite® | - | - | - |
Procedure:
-
To a hydrogenation flask or a Parr shaker vessel, add 5-methoxy-7-nitroindole (4.0 g, 20.8 mmol) and ethanol (100 mL).
-
Carefully add 10% Pd/C (400 mg) to the flask under a stream of nitrogen.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Evacuate the flask and introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
The reaction is typically complete within 4-6 hours. Monitor by TLC until the starting material has disappeared.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen three times.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol. Caution: Do not allow the filter cake to dry as the catalyst is pyrophoric. Immediately quench the used catalyst with water.[7]
-
Concentrate the filtrate under reduced pressure to yield crude 7-amino-5-methoxyindole as a solid. This product is often used in the next step without further purification. Due to the potential instability of aminoindoles, it is advisable to proceed to the salt formation step promptly.[10]
Step 3: Formation of 7-Amino-5-methoxyindole Dihydrochloride
Conversion of the free amine to its hydrochloride salt enhances its stability and improves its handling characteristics.[13][14]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-Amino-5-methoxyindole | 162.19 | 3.3 g | 20.3 |
| 4 M HCl in 1,4-Dioxane | - | 15 mL | 60.0 |
| Diethyl Ether | 74.12 | 100 mL | - |
Procedure:
-
Dissolve the crude 7-amino-5-methoxyindole (3.3 g, 20.3 mmol) in a minimal amount of anhydrous diethyl ether (approximately 50 mL) in a 250 mL Erlenmeyer flask.
-
With gentle stirring, add 4 M HCl in 1,4-dioxane (15 mL, 60.0 mmol) dropwise to the solution.
-
A precipitate will form immediately.[15]
-
Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold diethyl ether (2 x 25 mL) to remove any unreacted starting material and impurities.
-
Dry the solid under vacuum to yield 7-Amino-5-methoxyindole dihydrochloride as a stable, crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
References
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- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2014). Journal of Synthetic Organic Chemistry, Japan, 72(11), 1266-1277.
- Scale-Up Synthesis of 3-Aminoindole Hydrochloride: An Application Note and Protocol. (2025). BenchChem.
- Technical Support Center: 3-Aminoindole HCl Reactions. (2025). BenchChem.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). Tetrahedron Letters, 25(8), 839-842.
- reduction of nitroindazoles: preparation of new amino and chloroamino deriv
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- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2014). Journal of Synthetic Organic Chemistry, Japan, 72(11), 1266-1277.
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- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2019). ChemistryOpen, 8(7), 903-915.
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Optimizing Reaction Conditions for Nucleophilic Substitution of 7-Aminoindoles
An Application Guide to Method Development and Reaction Optimization
Abstract
The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] The functionalization of the 7-amino group via nucleophilic substitution is a critical step in the synthesis of these complex molecules, enabling the construction of diverse compound libraries for drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing reaction conditions for the nucleophilic substitution of 7-aminoindoles, with a primary focus on C-N cross-coupling reactions. We will explore the mechanistic underpinnings of key transformations, dissect the critical parameters influencing reaction outcomes, and provide detailed, field-proven protocols to accelerate methods development.
Introduction: The Strategic Importance of 7-Aminoindoles
The indole ring system is a cornerstone of modern drug design, and its derivatives exhibit a vast range of biological activities. Among these, 7-aminoindoles and their 7-azaindole bioisosteres are particularly significant, frequently appearing in kinase inhibitors and other targeted therapeutics.[2][3] The strategic modification of the C7-amino group allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.
The direct formation of a C(aryl)-N bond at this position is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which have largely superseded harsher classical methods like nucleophilic aromatic substitution (SNAr) for this purpose.[4][5] The two most powerful and widely adopted methodologies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[6][7] This guide will focus on providing a practical framework for optimizing these critical reactions.
Mechanistic Considerations: A Tale of Two Metals
Understanding the underlying reaction mechanisms is paramount for rational optimization and troubleshooting. While both palladium and copper catalysis achieve C-N bond formation, their catalytic cycles and operational requirements differ significantly.
The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds.[4] Its success stems from a well-understood catalytic cycle that is amenable to fine-tuning through ligand modification. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[8]
// Inputs and Outputs ArX [label="Ar-X", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="7-Aminoindole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Aryl-7-aminoindole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ArX -> OA_Complex [style=dashed, color="#5F6368"]; Amine -> Amine_Coord [style=dashed, color="#5F6368"]; Base -> Amine_Coord [style=dashed, color="#5F6368"]; Amido_Complex -> Product [style=dashed, color="#5F6368"]; } } Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation that has seen a modern resurgence with the development of improved catalytic systems.[6][9] Traditionally, these reactions required harsh conditions, including high temperatures (>180 °C) and polar aprotic solvents like DMF or NMP, often with stoichiometric amounts of copper.[6][10] Modern protocols utilize soluble copper(I) or copper(II) salts in combination with ligands (e.g., diamines, phenanthrolines) to facilitate the reaction under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6]
Optimizing Key Reaction Parameters
Successful nucleophilic substitution is a multifactorial problem. A systematic approach to optimizing the following parameters is crucial for achieving high yield, purity, and reproducibility.
dot graph TD A[Start: Define Substrates] --> B{Reaction Type Selection}; B --> C[Buchwald-Hartwig (Pd)]; B --> D[Ullmann (Cu)]; C --> E{Catalyst & Ligand Screen}; D --> F{Cu Source & Ligand Screen}; E --> G{Base Screen}; F --> G; G --> H{Solvent Screen}; H --> I{Temperature Optimization}; I --> J[Reaction Monitoring & Analysis]; J --> K{Outcome Assessment}; K -- Low Yield/Side Products --> E; K -- Success --> L[Scale-up & Final Protocol];
} Figure 2: General workflow for optimizing C-N cross-coupling reactions.
Catalyst and Ligand Selection (The Heart of the Reaction)
For Palladium Catalysis: The choice of ligand is the most critical factor influencing the efficiency of a Buchwald-Hartwig reaction. Ligands modulate the steric and electronic properties of the palladium center, impacting the rates of oxidative addition and reductive elimination.[11]
-
Expert Insight: The rate-limiting step often changes depending on the substrates. For electron-rich aryl halides, oxidative addition can be slow, requiring electron-rich, bulky phosphine ligands. For electron-poor halides, reductive elimination can be challenging. Biarylphosphine ligands (e.g., Buchwald-type ligands) have proven exceptionally effective because their bulk promotes reductive elimination.[12][13]
| Ligand Class | Examples | Typical Application / Key Feature | Citation(s) |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly general and active for a broad range of aryl/heteroaryl chlorides, bromides, and triflates. Often the first choice for screening. | [12],[8] |
| Chelating Diphosphines | Xantphos, DPEPhos | Wide bite angle is effective for preventing β-hydride elimination and promoting reductive elimination. Good for coupling with amides. | [14] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | One of the earliest successful ligands, still effective for many couplings, particularly with aryl iodides and triflates. | [4] |
For Copper Catalysis: Ligand choice is also crucial for modern Ullmann reactions, enabling lower reaction temperatures and catalyst loadings.
-
Expert Insight: Simple, inexpensive chelating ligands are often sufficient. 1,10-Phenanthroline and various N,N'-dimethylethylenediamine (DMEDA) derivatives are excellent starting points for screening. These ligands help solubilize the copper species and accelerate the catalytic cycle.[15]
The Role of the Base
The base serves a critical function: to deprotonate the 7-aminoindole (or an intermediate complex) to generate a more nucleophilic species.[8] The strength and solubility of the base can profoundly impact the reaction rate and outcome.
-
Weak Bases (e.g., Cs₂CO₃, K₂CO₃): Generally used in palladium-catalyzed reactions with sensitive functional groups. Cesium carbonate is often favored due to its higher solubility in organic solvents.[14]
-
Stronger Bases (e.g., K₃PO₄): Also common in Pd catalysis, particularly for less reactive coupling partners.
-
Strongest Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the workhorses for many Buchwald-Hartwig reactions, especially with challenging substrates like aryl chlorides.
-
Causality: A stronger base generates a higher concentration of the active nucleophile (or palladium-amido complex), accelerating the reaction. However, strong bases can also promote side reactions or degrade sensitive substrates, necessitating careful screening.
-
Solvent Effects
The solvent must solubilize the reactants and catalyst system but also plays a direct role in the reaction mechanism.
-
Polar Aprotic Solvents (Dioxane, Toluene, DMF): These are the most common choices. Toluene and dioxane are favored for many Buchwald-Hartwig reactions.[7] DMF is a classic solvent for Ullmann reactions due to its high boiling point and ability to dissolve copper salts.[6]
-
Polar Protic Solvents (e.g., t-AmylOH, t-BuOH): Can be beneficial in some Buchwald-Hartwig protocols, often in combination with strong alkoxide bases.
-
Expert Insight: The choice is often pragmatic. Toluene is generally preferred for ease of removal, while dioxane's higher polarity can be beneficial for solubility. Be aware that rates of SNAr reactions are significantly faster in polar aprotic solvents compared to protic ones, which can be a factor if competing background reactions are possible.[16]
-
Temperature Control
Temperature directly controls the reaction rate. While higher temperatures can accelerate slow reactions, they can also lead to catalyst decomposition and side product formation.
-
Buchwald-Hartwig: Typically run between 80-110 °C.
-
Modern Ullmann: Can often be run in the 110-140 °C range, a significant improvement over the >180 °C required for classical protocols.[15]
-
Trustworthiness: A self-validating protocol starts with a moderate temperature (e.g., 90 °C) and is only increased if the reaction is sluggish, as confirmed by TLC or LC-MS monitoring.
The Necessity of Protecting Groups
The indole N-H proton is acidic and can interfere with many reactions. While the 7-amino group is the primary site for the desired nucleophilic substitution, the indole nitrogen can also be arylated or act as a coordinating site for the metal catalyst, leading to side products or catalyst inhibition.
-
Common Protecting Groups:
-
Sulfonyl groups (e.g., Tosyl, Nosyl): Robust and electron-withdrawing.
-
Carbamates (e.g., Boc): Easily removed under acidic conditions.
-
Silyl groups (e.g., TIPS): Bulky groups that can direct metallation away from the N-H.
-
-
Expert Insight: For C-N cross-coupling at the 7-amino position, it is often advantageous to protect the indole nitrogen. An N-H free indole can sometimes be used directly, but this requires careful optimization of the base and reaction conditions to favor substitution on the exocyclic amine.[17]
Experimental Protocols
The following protocols provide a robust starting point for methods development. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is a starting point for the coupling of a protected 7-aminoindole with an aryl bromide.
Materials:
-
N-Protected 7-aminoindole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%) or a suitable Pd-precatalyst (3.0 mol%)
-
XPhos (6.0 mol%)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected 7-aminoindole, aryl bromide, and NaOt-Bu.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos ligand. Add a portion of the anhydrous toluene and briefly stir to create a slurry.
-
Seal the reaction vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Using a syringe, add the catalyst/ligand slurry to the reaction vial, followed by the remaining toluene to achieve the target concentration.
-
Place the reaction vial in a pre-heated oil bath or heating block set to 100 °C.
-
Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type)
This protocol is a starting point for the coupling of a protected 7-aminoindole with an aryl iodide.
Materials:
-
N-Protected 7-aminoindole (1.0 equiv)
-
Aryl Iodide (1.1 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF (0.2 M concentration relative to the limiting reagent)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI, 1,10-phenanthroline, Cs₂CO₃, the N-protected 7-aminoindole, and the aryl iodide.
-
Seal the vial with a septum cap. Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Place the reaction vial in a pre-heated oil bath or heating block set to 120 °C.
-
Stir vigorously for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble copper salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (3x) to remove DMF, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Low reaction temperature.4. Poorly soluble reactants. | 1. Use a pre-catalyst; ensure inert atmosphere is maintained.2. Screen stronger bases (e.g., move from K₂CO₃ to NaOt-Bu).3. Increase temperature in 10 °C increments.4. Switch to a more polar solvent (e.g., Toluene to Dioxane). |
| Formation of Side Products | 1. Catalyst decomposition at high temp.2. Hydrodehalogenation of aryl halide.3. Reaction with solvent. | 1. Lower the reaction temperature.2. Ensure the system is anhydrous; screen different ligands.3. Choose a more inert solvent. |
| Product Decomposition | 1. Product is sensitive to strong base.2. Product is thermally unstable. | 1. Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃).2. Lower the reaction temperature and accept a longer reaction time. |
| Inconsistent Results | 1. Variable quality of reagents/solvents.2. Inconsistent inert atmosphere technique. | 1. Use freshly purified/distilled solvents; use reagents from a reliable source.2. Ensure proper evacuation/backfilling cycles. |
Conclusion
The nucleophilic substitution of 7-aminoindoles is a cornerstone of modern synthetic and medicinal chemistry. A logical and systematic approach to optimizing reaction conditions is essential for success. By understanding the fundamental mechanisms of the Buchwald-Hartwig and Ullmann reactions and carefully screening key parameters—catalyst, ligand, base, solvent, and temperature—researchers can develop robust and scalable protocols. This guide provides the foundational knowledge and practical starting points to empower scientists to efficiently synthesize novel 7-aminoindole derivatives and accelerate the drug discovery process.
References
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... - PMC. (n.d.). Vertex AI Search.
- Synthesis of 7-aminoindole - PrepChem.com. (n.d.). PrepChem.com.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. (n.d.). Beilstein Journals.
- Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
- Selected bioactive molecules containing 7‐aminoindole scaffold (A) and... - ResearchGate. (n.d.). ResearchGate.
- Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog. (2013, March 3). Henry Rzepa's Blog.
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
- Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019, June 24). YouTube.
- A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC. (2010, October 27). PMC.
- Synthesis of 4-amino-7-oxyindoles via dearomatization of 4-alkyl-2-alkynylanilines and dual fragment incorporation with O-benzoylhydroxylamines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC. (2014, December 5). PMC.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Recent Progress Concerning the N-Arylation of Indoles - PMC. (n.d.). PMC.
- NS7. Solvent Effects - aliphatic nucleophilic substitution - College of Saint Benedict. (n.d.). College of Saint Benedict.
- Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. (n.d.). ResearchGate.
- Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC. (n.d.). PMC.
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters - ACS Publications. (n.d.). ACS Publications.
- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (n.d.). HETEROCYCLES.
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization | Organic Letters - ACS Publications - American Chemical Society. (n.d.). ACS Publications.
- Ullmann condensation - Wikipedia. (n.d.). Wikipedia.
- Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Azaindoles in Medicinal Chemistry - PharmaBlock. (n.d.). PharmaBlock.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). ResearchGate.
- Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules - DSpace@MIT. (n.d.). DSpace@MIT.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- nucleophilic substitution reaction on the nitrogen of indole nucleus :formation of 1-(indol-3. (n.d.). HETEROCYCLES.
- The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Chemical Reviews.
- (PDF) Nucleophilic Substitution Reaction in Indole Chemistry: A Synthesis of Novel 7b-Substituted Yohimbine and 4aa-Substituted 1,2,3,4-Tetrahydro-b-carboline Derivatives - ResearchGate. (2025, August 5). ResearchGate.
- Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - SciSpace. (2022, September 27). SciSpace.
- Ullmann Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC. (n.d.). PMC.
- Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. (n.d.). Dalton Transactions.
- Chapter 8 Amino Protecting Groups. (n.d.). ScienceDirect.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20). PMC.
- Complex 7 Catalyzed N‐arylation of 7‐Azaindole. - ResearchGate. (n.d.). ResearchGate.
- Protecting group - Wikipedia. (n.d.). Wikipedia.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). ARKIVOC.
- Ullmann Reaction | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar. (n.d.). Semantic Scholar.
- Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. (2022, March 8). Beilstein Journals.
- A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications.
- Amino Acid-Protecting Groups - SciSpace. (n.d.). SciSpace.
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. (2017, June 2). PubMed.
- Ullmann coupling-An overview - OperaChem. (2025, April 1). OperaChem.
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- 17. mdpi.org [mdpi.org]
Procedures for peptide coupling reactions involving 7-aminoindole derivatives
Application Note: High-Efficiency Peptide Coupling Strategies for 7-Aminoindole Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for adenine in kinase inhibitors (e.g., Janus kinase targets) and as a key motif in peptidomimetics.[1] However, incorporating 7-aminoindoles into peptide chains presents distinct synthetic challenges compared to standard aliphatic amines.[1][2]
The Core Challenge:
-
Reduced Nucleophilicity: The exocyclic amine at position 7 is electronically coupled to the indole aromatic system. It behaves as an electron-deficient aniline (
of conjugate acid 2–4), making it significantly less reactive than standard primary amines.[1][2] -
Regioselectivity (N1 vs. N7): While the pyrrole nitrogen (N1,
) is generally non-nucleophilic in neutral media, strong bases or highly activated acylating agents can lead to competitive N1-acylation or bis-acylation.[1][2] -
Acid Sensitivity: Indoles are prone to acid-catalyzed dimerization or oxidation at the C3 position.[1][2]
This guide outlines three field-proven protocols to address these issues, prioritizing regioselectivity and high conversion.
Strategic Decision Framework
Do not default to standard EDC/NHS coupling.[1] Use this decision tree to select the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting coupling reagents based on substrate steric and stereochemical properties.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (The Discovery Standard)
Best for: Small-scale synthesis (
Reagents:
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv)[1][2]
-
Solvent: Anhydrous DMF or DMA (Polar aprotic solvents are required to stabilize the transition state).[1]
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (
M concentration). -
Base Addition: Add DIPEA (1.0 equiv) and stir for 2 minutes under
. Note: Pre-neutralizing the acid prevents premature consumption of HATU. -
Active Ester Formation: Add HATU (1.2 equiv). The solution typically turns yellow/orange.[1] Stir for 5–10 minutes at Room Temperature (RT).
-
Coupling: Add the 7-aminoindole derivative (1.0 – 1.1 equiv) followed by the remaining DIPEA (1.5 – 2.0 equiv).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]
-
Success Indicator: Disappearance of the acid peak and appearance of product mass (
).[1] -
Troubleshooting: If conversion stalls <50%, heat to 45°C. If N1-acylation is observed (M + 2xAcyl mass), reduce DIPEA or switch to Protocol B.
-
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over .[1][4]
Protocol B: T3P-Mediated Coupling (The "Clean" Alternative)
Best for: Process scale-up, anilines, and chiral acids prone to racemization.[1][5][2] T3P (Propylphosphonic anhydride) produces water-soluble byproducts, simplifying purification.[6][1][5][2]
Reagents:
-
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv).[1][2]
-
Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM).[1][2]
Step-by-Step Procedure:
-
Mixing: Charge the Carboxylic Acid (1.0 equiv) and 7-aminoindole (1.1 equiv) into a flask.
-
Solvent: Add EtOAc or 2-MeTHF (
M).[1][2] Note: Avoid DMF if possible to simplify aqueous workup. -
Base: Add Pyridine (3.5 equiv). Cool to 0°C if the substrate is extremely chiral-sensitive; otherwise, perform at RT.[1]
-
Addition: Dropwise add T3P solution (1.5 equiv) over 5 minutes. Exotherm Warning: T3P addition can be exothermic.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.[1][2]
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/excess 7-aminoindole), then
.[1][2]
Protocol C: Acid Chloride Method (Sterically Demanding)
Best for: Tertiary carboxylic acids or when standard coupling fails.[1][2] Requires strict moisture control.[1]
Step-by-Step Procedure:
-
Acid Chloride Gen: Convert carboxylic acid to acid chloride using Ghosez’s reagent or Oxalyl Chloride/DMF (cat.) in DCM.[1][2] Evaporate to dryness to remove excess reagent.[1]
-
Coupling: Redissolve acid chloride in DCM. Add Pyridine (3.0 equiv).[1][2]
-
Addition: Add 7-aminoindole (1.0 equiv) at 0°C.
-
N1-Protection Note: This method is aggressive.[1][2] If the indole N1 is unprotected, you may observe significant N1-acylation.[1][2] Use N1-Boc or N1-Tosyl protected 7-aminoindoles if selectivity is poor.[1][2]
Data & Optimization Guide
Comparative Performance of Reagents for 7-Aminoindole Coupling
| Parameter | HATU / DIPEA | T3P / Pyridine | EDC / HOBt |
| Reactivity | Very High | High | Low/Moderate |
| Epimerization Risk | Moderate | Very Low | Moderate |
| Byproduct Removal | Chromatography Required | Aqueous Wash | Aqueous Wash |
| Regioselectivity (N7:N1) | Good (90:[1][2]10) | Excellent (>98:2) | Good |
| Scalability | Low (Cost/Explosion risk) | High | High |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Amine | Low nucleophilicity of 7-NH2.[1][2] | Switch to Protocol C (Acid Chloride) or heat Protocol A to 50°C. |
| Bis-acylation (N1 & N7) | Base is too strong or excess reagent used.[1][2] | Switch to weaker base (Collidine or Pyridine).[1][2] Reduce coupling agent to 1.0 equiv. |
| Indole Decomposition | Oxidation of electron-rich ring.[1][2] | Degas solvents with Argon.[1] Add antioxidant (e.g., BHT) if necessary.[1] |
| Product stuck in DMF | High polarity. | Pour reaction into ice-water to precipitate product, then filter.[1][2] |
Mechanistic Visualization
The following diagram illustrates the activation pathway and the critical competition between the desired N7-attack and the undesired N1-attack.
Figure 2: Mechanistic pathway showing the competition between the exocyclic amine (N7) and the pyrrole nitrogen (N1).[1][2]
References
-
BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent." BenchChem Technical Guides. Accessed 2025.[3][1] Link[1][2]
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Bachem Knowledge Center. Accessed 2025.[3][1] Link
-
Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P) as a Coupling Reagent for Solid-Phase Peptide Synthesis."[1][2] Imperial College London / Pfizer Publications.[1] (Contextualizing T3P for difficult anilines). Link
-
Common Organic Chemistry. "Amine to Amide (Coupling) - T3P." Standard Procedures and Mechanism. Link
-
Peptide.com (Aapptec). "Standard Coupling Procedures: HATU, HBTU, and EDC Protocols."[1] Peptide Synthesis Protocols. Link
Sources
Application Note: Mastering the Challenge of Hygroscopic Dihydrochloride Salts in Organic Synthesis
Abstract
Dihydrochloride salts are a prevalent and important class of compounds in organic synthesis, particularly within pharmaceutical and materials science. Many of these salts are highly hygroscopic, readily absorbing moisture from the atmosphere. This uncontrolled water uptake presents significant challenges, leading to inaccurate stoichiometry, poor reproducibility, physical handling difficulties, and the promotion of undesirable side reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and best practices for storing, handling, and utilizing these sensitive materials. Detailed protocols for workflows using both inert atmosphere gloveboxes and Schlenk line techniques are presented to ensure experimental integrity and success.
The Challenge of Hygroscopicity in Dihydrochloride Salts
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[1][2] For many dihydrochloride salts, this affinity for water is pronounced and can lead to several cascading problems in a synthesis workflow:
-
Stoichiometric Inaccuracy: The most immediate consequence of moisture absorption is a change in the mass of the reagent. A weighed sample will consist of the salt and an unknown quantity of water, making the true molar amount of the active compound incorrect. This directly impacts reaction yields, impurity profiles, and overall reproducibility.
-
Physical State Alteration: As the salt absorbs water, its physical properties can change dramatically. Free-flowing powders may become clumpy, sticky, or even deliquesce—a process where the substance absorbs enough moisture to dissolve into an aqueous solution.[3] This makes accurate weighing and transfer nearly impossible.
-
Chemical Instability and Side Reactions: The absorbed water is not merely a physical diluent; it is a reactive chemical. It can act as a nucleophile, leading to the hydrolysis of sensitive functional groups on the molecule or other reagents in the reaction mixture.[4] For reactions that require strictly anhydrous conditions, even trace amounts of water can inhibit catalysis or cause the reaction to fail completely.[5]
Given that many Active Pharmaceutical Ingredients (APIs) and their synthetic precursors are formulated as salts to improve properties like solubility and stability, mastering their handling is a critical skill.[6] The core principle underpinning all proper handling techniques is the rigorous exclusion of atmospheric moisture .
Foundational Techniques for Moisture Exclusion
Two primary methodologies are employed in synthetic chemistry to create the controlled, moisture-free environments necessary for handling hygroscopic salts: the Inert Atmosphere Glovebox and Schlenk Line techniques. The choice between them often depends on the scale of the reaction, the sensitivity of the material, and the equipment available.
-
Inert Atmosphere Glovebox: This is the gold standard for handling highly sensitive materials.[7][8] A glovebox is a sealed enclosure that is continuously purged with a dry, inert gas (typically nitrogen or argon) to maintain extremely low levels of oxygen and moisture (often <1 ppm). It provides a completely controlled environment for weighing, dispensing, and preparing reagents.[9]
-
Schlenk Line Techniques: A Schlenk line is a glass manifold with dual tubes connected to a source of dry inert gas and a vacuum pump.[10][11] This setup allows a chemist to evacuate the air and moisture from a reaction flask and backfill it with inert gas, thereby creating a suitable atmosphere for moisture-sensitive chemistry without a glovebox.[5][12]
Protocol 1: Storage and Management of Hygroscopic Stocks
Long-term stability begins with proper storage. The goal is to minimize exposure to atmospheric moisture from the moment the manufacturer's container is opened.
3.1. Materials
-
Primary container (original manufacturer's bottle or a new, clean, dry glass vial with a Poly-TetraFluoroEthylene (PTFE)-lined cap)
-
Parafilm® or other sealing tape
-
Glass desiccator cabinet or vacuum desiccator
-
Active desiccant (e.g., anhydrous calcium sulfate (Drierite®), phosphorus pentoxide (P₄O₁₀), or rechargeable silica gel with a moisture indicator)
3.2. Procedure
-
Minimize Headspace: If transferring the salt from a large bulk container to a smaller "working" vial, ensure the vial is appropriately sized to minimize the volume of air (headspace) trapped inside.
-
Seal Tightly: After first use, securely tighten the cap of the primary container.
-
Wrap the Seal: For an extra barrier, wrap the junction between the cap and the bottle with 2-3 layers of Parafilm®, stretching it to create a tight seal.[13]
-
Secondary Containment: Place the sealed primary container inside a desiccator containing a fresh, active desiccant.[13] The desiccant will absorb any moisture that permeates the seals over time.
-
Label Appropriately: Clearly label the container with the compound name, date opened, and a prominent "HYGROSCOPIC" warning.
-
Desiccant Maintenance: Monitor the desiccant's color indicator (if present). Regenerate or replace the desiccant as soon as it becomes saturated to maintain a dry environment.
Protocol 2: Weighing and Dispensing in an Inert Atmosphere Glovebox
This protocol describes the definitive method for accurately weighing and handling highly hygroscopic dihydrochloride salts.
4.1. Rationale A glovebox provides a controlled, inert atmosphere, eliminating the primary variable of atmospheric moisture.[7] This allows for careful, unhurried manipulation and weighing, ensuring the highest possible accuracy and integrity of the material.
4.2. Workflow Diagram
Caption: Workflow for weighing a hygroscopic salt in a glovebox.
4.3. Step-by-Step Methodology
-
Preparation: Gather all necessary items: the stock bottle of the hygroscopic salt, spatulas, anti-static weigh boats or glass vials, and any secondary containers. Place everything into the glovebox antechamber.[7]
-
Antechamber Purge: Close the outer antechamber door and perform at least three vacuum/inert gas refill cycles to thoroughly remove atmospheric air and moisture.
-
Transfer and Equilibrate: Transfer the items from the antechamber into the main glovebox chamber. Allow 5-10 minutes for the items to equilibrate with the glovebox atmosphere.
-
Weighing: a. Place a weigh boat or receiving vial on the analytical balance inside the glovebox and tare the mass. b. Open the stock bottle of the hygroscopic salt. Using a clean, dry spatula, quickly but carefully transfer the desired amount of solid to the tared container. c. Immediately and tightly reseal the main stock bottle to prevent prolonged exposure even to the low-moisture glovebox atmosphere. d. Record the final mass.
-
Transfer to Reaction Vessel: If the salt is to be used immediately, transfer the weighed portion directly into the reaction vessel within the glovebox. Seal the reaction vessel before removing it from the glovebox.
Protocol 3: Dispensing and Addition using Schlenk Techniques
For laboratories without a glovebox, or for workflows where its use is impractical, Schlenk techniques offer a robust alternative for handling moderately hygroscopic salts.[12]
5.1. Rationale This method relies on speed and maintaining a positive pressure of dry, inert gas to create a temporary, localized inert atmosphere, preventing ambient air from reaching the sensitive reagent.[14][15]
5.2. Workflow Diagram
Caption: Workflow for adding a hygroscopic solid under inert gas counterflow.
5.3. Step-by-Step Methodology
-
Prepare the Reaction Flask: Assemble the reaction flask (e.g., a round-bottom flask with a stir bar) and flame-dry it under high vacuum to remove adsorbed water from the glass walls.[14] Allow the flask to cool to room temperature under vacuum.
-
Establish Inert Atmosphere: Backfill the flask with dry nitrogen or argon from a Schlenk line or a balloon equipped with a needle. Ensure a slight positive pressure is maintained (indicated by gas outflow through a bubbler or a vent needle).[10][16]
-
Weigh the Salt: On a tared weigh paper next to the reaction setup, weigh the desired amount of the hygroscopic salt. This step must be performed as quickly as possible to minimize moisture uptake.[1]
-
Prepare for Transfer: Place a wide-bore powder funnel in the neck of the reaction flask.
-
Execute the Transfer under Counterflow: a. Temporarily remove the septum or stopper from the flask. Simultaneously, slightly increase the flow of inert gas to create a strong outward flow (counterflow) from the neck of the flask. This flow acts as a barrier against incoming atmospheric moisture. b. Immediately and quickly pour the weighed solid through the funnel into the flask. c. Remove the funnel and reseal the flask with the septum or stopper.
-
Re-establish Equilibrium: Once sealed, ensure the flask is re-connected to the inert gas line with a slight positive pressure. If necessary, the flask can be gently evacuated and backfilled again to remove any minor amount of air introduced during the transfer.
Managing Stoichiometry: The Impact of Hydration
When the highest accuracy is required and there is a suspicion that a hygroscopic salt has absorbed water, its actual purity must be considered for stoichiometric calculations. Failure to do so is a common source of experimental error.
Table 1: Example Calculation for Stoichiometric Correction
| Parameter | Symbol | Calculation / Value | Implication |
| Weighed Mass of Salt | mweighed | 250.0 mg | The value from the balance. |
| Anhydrous Molecular Weight | MWanhydrous | 350.5 g/mol | The theoretical MW of the pure salt. |
| Measured Water Content | %H₂O | 4.5% w/w | Determined by Karl Fischer titration. |
| True Mass of Salt | msalt | 250.0 mg * (1 - 0.045) = 238.75 mg | The actual mass of the active compound. |
| True Moles of Salt | nsalt | 0.23875 g / 350.5 g/mol = 0.681 mmol | The actual moles for stoichiometry. |
| Apparent Moles (Incorrect) | napparent | 0.2500 g / 350.5 g/mol = 0.713 mmol | An overestimation of the reagent. |
| Stoichiometric Error | ~4.7% |
Recommendation: For pivotal, scale-up, or cGMP (current Good Manufacturing Practice) syntheses, determining the water content of a hygroscopic reagent via Karl Fischer titration is strongly advised. This provides an accurate value that can be used to correct the mass and ensure precise stoichiometry.
Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Salt is clumped or appears wet in the stock bottle. | Improper sealing; exhausted desiccant; repeated, prolonged opening. | Discard the reagent if severely compromised. If mildly affected, it may be possible to dry it under high vacuum, but its purity is no longer guaranteed. Store new bottles correctly.[1] |
| Reaction yield is inconsistent or lower than expected. | Inaccurate stoichiometry due to water absorption; reagent degradation. | Use a glovebox for weighing.[17] If using Schlenk techniques, work faster. Consider verifying water content with Karl Fischer analysis and adjusting mass accordingly. |
| Moisture-sensitive reaction fails to initiate. | Introduction of water from the hygroscopic salt. | Handle the salt exclusively within a glovebox or use advanced Schlenk techniques like a solid addition tube that can be purged before addition. Ensure all glassware and solvents are rigorously dried.[5] |
| Salt sticks to the weigh paper or funnel during transfer. | Static charge combined with moisture absorption. | Use an anti-static gun on the weigh paper/funnel inside a glovebox. Ensure the funnel has a wide bore. Work quickly. |
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Cresswell Industries. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. Available at: [Link]
-
Mecadel. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes. Available at: [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]
-
JoVE. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Available at: [Link]
-
BioSafe Tech by QUALIA. (n.d.). Glove Box Isolators: Enhancing Lab Safety. Available at: [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Available at: [Link]
-
Imperial College London. (n.d.). The Schlenk Line Survival Guide. Available at: [Link]
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Available at: [Link]
-
VACUUBRAND. (2024). Keeping air and moisture out. Available at: [Link]
-
ResearchGate. (2021). How to create inert atmosphere ?. Available at: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]
-
YouTube. (2022). Inert Atmosphere, with no O2. Available at: [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]
-
GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available at: [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. fiveable.me [fiveable.me]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 8. inertcorp.com [inertcorp.com]
- 9. munroscientific.co.uk [munroscientific.co.uk]
- 10. jove.com [jove.com]
- 11. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. hepatochem.com [hepatochem.com]
Solvent selection for reactions involving indole dihydrochloride salts
Application Note: Solvent Systems and Handling Protocols for Indole Dihydrochloride Salts
Executive Summary
This guide addresses the critical handling of Indole Dihydrochloride salts (e.g., Tryptamine
This note provides a logic-driven solvent selection matrix and two validated protocols for neutralizing and utilizing these salts without compromising the structural integrity of the indole scaffold.
The Physicochemical Paradox: Solubility vs. Stability
The successful utilization of indole dihydrochlorides hinges on managing two competing properties:
-
Solubility (The Ionic Constraint): The dihydrochloride salt is a highly polar, ionic lattice.[1] It is insoluble in standard organic reaction solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).[1] It requires water, methanol (MeOH), or DMSO to dissolve.[1]
-
Reactivity (The Acidic Risk): Upon dissolution in protic media, the salt dissociates, releasing protons. Indoles are electron-rich enamine-like systems.[1] In the presence of strong acid, the C3 position becomes protonated to form an iminium ion, which is then attacked by a second indole molecule, leading to dimerization (tar formation).
The Solution: You must either (A) Neutralize the salt in a biphasic system before the main reaction, or (B) Use a "Soft Release" strategy in a monophasic polar solvent.
Solvent Selection Matrix
The following table categorizes solvents based on their utility for Indole
| Solvent Class | Specific Solvent | Solubility (Salt) | Solubility (Free Base) | Risk Profile | Recommended Application |
| Protic Polar | Methanol (MeOH) | High | High | Medium: Risk of acid-catalyzed dimerization if left un-neutralized for >1 hr.[1] | Hydrogenation, Recrystallization, In-situ neutralization.[1] |
| Protic Polar | Water | High | Low | High: Aqueous acid rapidly degrades indoles.[1] | Biphasic neutralization (only as the aqueous phase).[1] |
| Aprotic Polar | DMSO / DMF | High | High | Low: Good stability, but difficult work-up (high BP).[1] | Nucleophilic substitutions ( |
| Ethers | THF / 2-MeTHF | Negligible | High | Low: Excellent stability for free base.[1] | Reaction solvent after free-basing.[1] |
| Chlorinated | DCM / Chloroform | Negligible | High | Low: Excellent solubility for free base.[1] | Extraction solvent for biphasic neutralization.[1] |
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for selecting the correct solvent system based on your intended downstream chemistry.
Figure 1: Decision tree for selecting between Biphasic Isolation and In-Situ Neutralization based on reaction tolerance.
Detailed Experimental Protocols
Protocol A: Biphasic Neutralization (The "Soft" Isolation)
Use this when your downstream reaction (e.g., acylation, alkylation) requires anhydrous conditions or non-protic solvents.
Reagents:
-
Indole Dihydrochloride Salt (1.0 equiv)[1]
-
Saturated Aqueous
(Sodium Carbonate) orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Sodium Bicarbonate)[2] -
Brine[3]
Step-by-Step:
-
Preparation: Suspend the Indole
2HCl salt in DCM (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). The salt will not dissolve. -
Biphasic Setup: Add an equal volume of Saturated Aqueous
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Neutralization: Stir the biphasic mixture vigorously at Room Temperature (RT) for 15–30 minutes.
-
Observation: The solid salt will disappear as it neutralizes and partitions into the organic layer (DCM).
-
Note: Use Carbonate (
) rather than Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) to avoid potential decomposition of the indole ring or side reactions.
-
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[1][4]
-
Extraction: Extract the aqueous layer once more with DCM to recover residual amine.[1]
-
Drying: Wash combined organics with brine, dry over
, and filter. -
Usage: Evaporate solvent immediately to obtain the free base, or (preferred) use the dried DCM solution directly in the next step to minimize oxidation exposure.
Protocol B: In-Situ Neutralization (Monophasic)
Use this for reductive aminations, hydrogenations, or amide couplings where methanol is a co-solvent.
Reagents:
-
Indole Dihydrochloride Salt (1.0 equiv)[1]
-
Methanol (MeOH) (anhydrous preferred)[1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 – 2.5 equiv)[1]
Step-by-Step:
-
Dissolution: Dissolve the Indole
2HCl salt in Methanol ( ).-
Critical: Do this immediately before adding the base.[1] Prolonged time in MeOH without base allows the acidity to degrade the indole.
-
-
Neutralization: Add TEA (2.2 equiv) dropwise at
or RT.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stoichiometry: You need 2.0 equiv to neutralize the 2HCl.[1] The slight excess (0.2 equiv) ensures the free base is fully liberated.
-
-
Reaction: Add your electrophile (aldehyde, acid chloride, etc.) immediately after base addition.[1]
-
Workup: Upon completion, evaporate the MeOH, redissolve residue in EtOAc/Water, and wash to remove the Triethylamine Hydrochloride salts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Darkening/Tarring | Acid-catalyzed dimerization or Oxidation. | 1. Ensure rapid neutralization.[1] 2. Degas solvents with |
| Incomplete Reaction | Salt not fully neutralized. | The "Dihydrochloride" may hold HCl tightly.[1] Increase base to 2.5 equiv or switch to Protocol A (Biphasic) to force partitioning.[1] |
| Blue/Purple Spot on TLC | Oxidative degradation (Indigo formation).[1] | This is common for aminoindoles.[1] Work under Argon/Nitrogen atmosphere.[1][2] Store free base in the dark at |
References
-
BenchChem. (2025).[1][2][5][6] 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability. Retrieved from
-
National Toxicology Program. (2023). Solubility of Organic and Inorganic Chemicals in Selected Solvents.[1][7] Retrieved from
-
Journal of Chemical & Engineering Data. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects.[1] Retrieved from
-
ResearchGate. (2016).[1][8] Protocol for Neutralization of Tryptamine Hydrochloride.[1][8] Retrieved from
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Tryptamines by direct alkylation of indoles? , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 4. Isolating and purifying tryptamines , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. researchgate.net [researchgate.net]
Scalable Synthesis of 5-Methoxyindole Scaffolds: Process Control and Safety Protocols
Executive Summary & Strategic Route Selection
5-Methoxyindole is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous CNS-active agents (e.g., Melatonin, Indomethacin) and kinase inhibitors. While laboratory-scale synthesis (<10g) often relies on convenient but non-scalable methods, expanding to kilogram-scale production requires a rigorous re-evaluation of thermal hazards, reagent costs, and purification bottlenecks.
This guide details two primary scalable routes: the Fischer Indole Synthesis (for 3-substituted derivatives) and the Leimgruber-Batcho Synthesis (for 3-unsubstituted or specific 4/6-substituted derivatives).
Route Selection Decision Matrix
The choice of synthetic strategy depends heavily on the substitution pattern at the C3 position and the availability of starting materials.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution.
Protocol A: Fischer Indole Synthesis (Scale-Up Optimized)
Applicability: Primary route for 3-substituted 5-methoxyindoles (e.g., 5-methoxy-3-methylindole). Core Challenge: Controlling the exotherm during the [3,3]-sigmatropic rearrangement and managing ammonia evolution.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Catalyst | 4% H₂SO₄ in EtOH or p-TSA/Toluene | Polyphosphoric acid (PPA) is too viscous for effective heat transfer at >1kg scale. |
| Temperature | 70°C – 90°C (Controlled Ramp) | Reaction is exothermic. Rapid heating causes "volcano" effect due to NH₃ release. |
| Stirring | High Shear / Anchor Impeller | Essential to prevent hot-spots during the heterogeneous phase of salt formation. |
| Quench | pH adjustment to 8-9 | Acidic indoles are prone to oxidative dimerization (pinking). |
Step-by-Step Protocol
Reagents:
-
4-Methoxyphenylhydrazine Hydrochloride (1.0 equiv)
-
Ketone (e.g., 2-Pentanone for 2-methyl-3-ethyl analog) (1.1 equiv)
-
Solvent: Ethanol (10 vol) or Toluene (for azeotropic water removal)
-
Catalyst: Sulfuric Acid (0.05 equiv)
Workflow:
-
Hydrazone Formation (The "Safe" Step):
-
Charge the reactor with Ethanol and 4-Methoxyphenylhydrazine HCl.
-
Cool to 10°C.
-
Add the Ketone dropwise over 30 minutes. Note: This step is mildly exothermic.
-
Checkpoint: Monitor consumption of hydrazine by TLC/HPLC. Ensure <1% unreacted hydrazine remains before proceeding (prevents accumulation).
-
-
Cyclization (The "Hazard" Step):
-
Add H₂SO₄ catalyst slowly.
-
Crucial Safety Step: Heat the mixture to 40°C and hold for 30 minutes to initiate the reaction. Look for a slight exotherm.
-
Once initiated, ramp temperature to reflux (78°C) over 1 hour.
-
Observation: Vigorous evolution of NH₃ gas will occur. Ensure scrubber system is active.
-
-
Workup & Isolation:
-
Cool to 20°C.
-
Neutralize with 10% NaHCO₃ or NaOH to pH 8.
-
Solvent Swap: Distill off Ethanol and replace with Toluene.
-
Wash organic layer with 10% Sodium Bisulfite (NaHSO₃).
-
Why? Bisulfite removes oxidative impurities that cause the characteristic "pink/red" discoloration of methoxyindoles.
-
-
Crystallization:
-
Concentrate the Toluene phase.
-
Add Heptane (anti-solvent) slowly at 60°C until turbidity is observed.
-
Cool slowly to 0°C to precipitate the indole.
-
Protocol B: Leimgruber-Batcho Synthesis[1]
Applicability: Best for unsubstituted 5-methoxyindole or when regioselectivity is critical (avoids the mixture of isomers seen in Fischer synthesis with meta-substituted hydrazines).
Reaction Logic & Safety
This route avoids the harsh acidic conditions of the Fischer synthesis but introduces a reduction step that can be hazardous if not managed.
Figure 2: The Leimgruber-Batcho pathway. The enamine formation is the rate-determining step for throughput, while reduction determines safety.
Step-by-Step Protocol
-
Enamine Formation:
-
Charge 2-nitro-4-methoxytoluene (1.0 equiv) and DMF-DMA (1.2 equiv) into DMF (3 vol).
-
Heat to 110°C for 12–18 hours.
-
Process Control: The solution will turn deep red. Methanol is a byproduct; removing it via a Dean-Stark trap can accelerate the reaction.
-
Isolation: Cool to room temperature. The enamine often precipitates. If not, add water to force precipitation. Filter and dry. Do not carry the crude oil forward if possible; the solid is stable.
-
-
Reductive Cyclization (Catalytic Hydrogenation Method):
-
Safety: This step generates heat and consumes H₂ gas.
-
Dissolve the red enamine in Ethyl Acetate or Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 30–50 psi at room temperature.
-
Mechanism:[1][2][3][4][5][6][7][8][9][10] The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, ejecting dimethylamine to form the indole.
-
Filtration: Filter catalyst over Celite under an inert atmosphere (Pd/C is pyrophoric).
-
-
Alternative Reduction (Iron/Acetic Acid):
Purification Strategy: Avoiding Chromatography
At scale (>100g), column chromatography is the enemy of efficiency. 5-Methoxyindoles are highly crystalline, allowing for purification via solubility manipulation.
Recommended Crystallization System:
-
Solvent A (Good Solvent): Toluene or Ethyl Acetate.
-
Solvent B (Anti-Solvent): Heptane or Hexanes.
The "Charcoal Treatment" Protocol: If the final product retains a pink hue (oxidation):
-
Dissolve crude indole in refluxing Ethanol.
-
Add Activated Carbon (5 wt%).
-
Stir at reflux for 30 minutes.
-
Hot filter through Celite.
-
Add water (anti-solvent) to the hot filtrate until cloudy.
-
Cool slowly to 4°C.
Yield Expectations:
-
Fischer Route: 65–75% isolated yield.
-
Leimgruber-Batcho: 70–85% isolated yield (from nitrotoluene).
References
-
Sherwood, A. M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega / NIH PubMed Central. [Link] (Authoritative source for Fischer indole scale-up conditions and salt formation).
-
Frontier, A. (2023). Purification by Crystallization. University of Rochester, Department of Chemistry. [Link] (Standard protocol for solvent selection in non-chromatographic purification).
-
Leimgruber, W., & Batcho, A. D. (1971).[1] Third International Congress of Heterocyclic Chemistry. (Foundational reference for the Leimgruber-Batcho synthesis chemistry).
-
Li, J. J. (2010). Fischer Indole Synthesis.[14][1][2][4] In: Name Reactions. Springer, Berlin, Heidelberg. [Link] (Mechanistic grounding for the acid-catalyzed rearrangement).
-
Ko, B. C., et al. (2020). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI Processes. [Link] (Industrial perspective on indole purification).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification [chem.rochester.edu]
- 12. nbinno.com [nbinno.com]
- 13. reddit.com [reddit.com]
- 14. Indoles Synthesis [quimicaorganica.org]
Application Notes & Protocols: Strategic Derivatization of the C7 Amino Group in 5-Methoxyindoles
Abstract
The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Functionalization of this nucleus is a key strategy for modulating pharmacological properties. This guide provides a detailed examination of methods for the chemical derivatization of the C7 amino group on the 5-methoxyindole ring. We present field-tested protocols for N-acylation, N-sulfonylation, and N-alkylation, offering researchers, scientists, and drug development professionals a comprehensive resource for synthesizing novel indole derivatives. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of C7-Amino-5-Methoxyindoles
Indole derivatives are central to medicinal chemistry and alkaloid research.[1][2] Specifically, the 7-amino-5-methoxyindole framework serves as a critical building block for a wide array of therapeutic agents, including potent inhibitors of β-secretase 1 (BACE1) and nicotinic acetylcholine receptor (nAChR) allosteric modulators.[1] The C7 amino group offers a prime vector for chemical modification, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. Derivatization at this position can profoundly influence receptor binding affinity, metabolic stability, and solubility, making it a focal point in lead optimization campaigns.
The primary challenge in modifying the C7-amino group is achieving regioselectivity. The indole ring itself contains a nucleophilic nitrogen at the N1 position, which can compete in many reactions. Furthermore, the electron-rich nature of the indole core requires careful selection of reagents to avoid undesired side reactions. The protocols detailed herein are optimized to favor selective derivatization at the C7 amine.
Core Derivatization Strategies & Protocols
The following sections provide detailed, step-by-step methodologies for the most common and effective derivatizations of the C7 amino group. The rationale behind reagent and condition selection is explained to provide a deeper understanding of the reaction mechanics.
N-Acylation: Synthesis of C7-Amides
N-acylation is a robust method for introducing a wide variety of functional groups. The resulting amide bond is generally stable and can participate in hydrogen bonding, which is often crucial for target engagement. The choice of acylating agent (e.g., acyl chloride vs. anhydride) and base is critical for controlling reactivity and preventing side reactions like N1-acylation.[3]
Protocol 2.1: General Procedure for N-Acylation using an Acyl Chloride
This protocol describes the reaction of 7-amino-5-methoxyindole with a generic acyl chloride in the presence of a non-nucleophilic base.
Rationale:
-
Solvent (DCM): Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes the indole starting material and many acyl chlorides.
-
Base (Triethylamine, TEA): Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. Its steric bulk disfavors reaction at the more hindered indole N1 position.
-
Temperature (0 °C to RT): Starting the reaction at 0 °C helps to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Materials:
-
7-amino-5-methoxyindole (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-amino-5-methoxyindole in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the acyl chloride dropwise to the stirred solution over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acyl-7-amino-5-methoxyindole.
Table 1: Representative N-Acylation Reaction Parameters
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | 85-95 |
| Benzoyl Chloride | TEA | DCM | 80-90 |
| Acetic Anhydride | Pyridine | DCM | 75-85 |
N-Sulfonylation: Synthesis of C7-Sulfonamides
Sulfonamides are key functional groups in medicinal chemistry, known for their ability to act as transition-state analogs and engage in strong hydrogen bonding interactions. The synthesis is analogous to acylation but employs sulfonyl chlorides.
Protocol 2.2: General Procedure for N-Sulfonylation
This protocol outlines the reaction with a generic arylsulfonyl chloride.
Rationale:
-
Base (Pyridine): Pyridine serves as both the base and, in some cases, a co-solvent. It is effective at scavenging HCl and can also act as a nucleophilic catalyst.
-
Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is an optional but highly effective nucleophilic catalyst that can significantly accelerate the reaction, especially with less reactive sulfonyl chlorides or sterically hindered amines.
Materials:
-
7-amino-5-methoxyindole (1.0 eq)
-
Sulfonyl chloride (e.g., Tosyl chloride, Mesyl chloride) (1.1 eq)
-
Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)
-
1 M Hydrochloric acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve 7-amino-5-methoxyindole in anhydrous pyridine in a flame-dried flask under an inert atmosphere.
-
If using, add DMAP to the solution.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography or recrystallization.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly controlled method for forming secondary or tertiary amines, avoiding the over-alkylation issues common with direct alkylation using alkyl halides.[4][5] The process involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding amine.[6]
Protocol 2.3: One-Pot Reductive Amination
This protocol describes the formation of a C7-N-alkyl or C7-N-benzyl derivative.
Rationale:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent.[4] It is particularly effective for reductive aminations because it is less reactive towards the starting aldehyde/ketone compared to the intermediate iminium ion, minimizing the side reaction of carbonyl reduction.[4]
-
Acid Catalyst (Acetic Acid): A small amount of acetic acid catalyzes the formation of the imine/iminium ion intermediate, which is the species that gets reduced.[7]
-
Solvent (DCE): 1,2-Dichloroethane is a common solvent for this reaction, effectively dissolving both polar and non-polar reactants.
Materials:
-
7-amino-5-methoxyindole (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (0.1 eq, optional catalyst)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
To a flask containing 7-amino-5-methoxyindole and the chosen aldehyde or ketone, add anhydrous DCE under an inert atmosphere.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases.
-
Extract the mixture with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
Workflow and Schematics
Visual representations of the chemical transformations and experimental workflows provide a clear overview of the derivatization strategies.
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for the synthesis and purification of a C7-amino-5-methoxyindole derivative.
Caption: Schematic for N-acylation of the C7-amino group.
Reductive Amination Reaction:
Sources
- 1. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 7-Amino-5-methoxyindole derivatives
This guide outlines a high-yield, scalable synthetic strategy for 7-Amino-5-methoxyindole , a challenging motif due to the lability of the electron-rich 7-aminoindole system.
The following technical support guide prioritizes the Leimgruber-Batcho Indole Synthesis starting from 2,6-dinitro-4-methoxytoluene. This route is superior to direct nitration (poor regioselectivity) or Bartoli synthesis (expensive reagents) for scale-up.
Part 1: Strategic Overview & Pathway Analysis
Why is this synthesis difficult?
-
Regioselectivity: Direct nitration of 5-methoxyindole typically yields the 3-, 4-, or 6-nitro derivatives due to electronic directing effects. Accessing the 7-position requires "pre-installing" the nitrogen functionality before ring closure.
-
Oxidative Instability: 7-Aminoindoles are electron-rich and prone to rapid oxidative polymerization (forming "indole blacks") upon exposure to air, particularly in solution.
-
Yield Loss: The reduction of the nitro precursor often leads to over-reduction of the C2-C3 double bond if not carefully controlled.
Recommended Workflow: The Modified Leimgruber-Batcho Route
This pathway utilizes 2,6-dinitro-4-methoxytoluene to regioselectively generate the indole core while retaining a nitrogen handle at the 7-position.
Reaction Scheme:
-
Enamine Formation: Condensation of 2,6-dinitro-4-methoxytoluene with DMF-DMA.
-
Reductive Cyclization: Selective reduction of one nitro group to form 7-nitro-5-methoxyindole.
-
Final Reduction: Reduction of the 7-nitro group to the target 7-amino-5-methoxyindole.
-
Stabilization: Immediate conversion to the Hydrochloride (HCl) salt.
Caption: Step-wise synthetic pathway for 7-Amino-5-methoxyindole via Leimgruber-Batcho synthesis.
Part 2: Troubleshooting & Optimization (Q&A)
Phase 1: Precursor Synthesis (The Indole Core)
Q: My enamine formation (Step 1) is stalling at 60% conversion. Adding more DMF-DMA doesn't help. What is wrong? A: The methyl protons in 2,6-dinitro-4-methoxytoluene are acidic, but the steric bulk of two ortho-nitro groups can hinder the approach of the electrophile.
-
Solution: Do not run this neat. Use DMF as a solvent to improve homogeneity.
-
Optimization: Add a catalytic amount of pyrrolidine (5 mol%). Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive electrophile (tris(dimethylamino)methane equivalent) that accelerates the reaction.
-
Temperature: Ensure the reaction is refluxing vigorously (110–120°C) to drive off the methanol byproduct.
Q: During the reductive cyclization (Step 2), I am getting a mixture of 7-nitroindole and 7-aminoindole. How do I control this? A: This is a common issue with catalytic hydrogenation (H₂/Pd-C) in this step—it is too active and begins reducing the second nitro group before cyclization is complete.
-
Recommended Method: Switch to Iron/Acetic Acid (Fe/AcOH) or TiCl₃ for the cyclization step. These reagents are chemoselective enough to reduce the nitro group ortho to the enamine (forming the indole ring) while leaving the sterically hindered C-7 nitro group intact.
-
Protocol:
-
Dissolve enamine in AcOH/EtOH (1:1).
-
Add Fe powder (4 equiv) and heat to 80°C.
-
Monitor strictly by TLC. The moment the enamine disappears, quench.
-
Phase 2: The Critical Reduction (7-Nitro to 7-Amino)
Q: I used Pd/C for the final reduction, but I see an "M+2" peak in MS (Indoline). How do I prevent over-reduction? A: The electron-rich nature of the 5-methoxyindole ring makes the C2-C3 double bond susceptible to hydrogenation.
-
Fix: Poison the catalyst or use a transfer hydrogenation.
-
Option A (Catalytic): Use PtO₂ (Adams' catalyst) instead of Pd/C, or use sulfided Pd/C which is less active toward alkenes.
-
Option B (Chemical - Preferred): Use Stannous Chloride (SnCl₂[1]·2H₂O) in Ethanol/HCl. This method is specific to the nitro group and will never reduce the indole double bond.
-
Q: My product turns black/purple during filtration. Is it ruined? A: Yes, it is oxidizing. 7-Amino-5-methoxyindole is highly air-sensitive in its free-base form. The "black tar" is a polymer of the oxidized quinone-imine intermediate.
-
Strict Anaerobic Handling: All solvents must be degassed (sparged with Argon for 20 mins).
-
The "Salt Trap": Never isolate the free base as a solid. Collect the organic layer, dry it under Argon, and immediately bubble HCl gas or add 4M HCl in Dioxane . The resulting hydrochloride salt is stable and can be stored at -20°C.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 7-Nitro-5-methoxyindole
Target: Cyclization without reducing the 7-nitro group.
-
Enamine Formation:
-
Charge a flask with 2,6-dinitro-4-methoxytoluene (10.0 g, 47 mmol) and DMF (50 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 9.4 mL).
-
Add pyrrolidine (0.2 mL, catalyst).
-
Heat to 110°C under N₂ for 4 hours. The solution will turn deep red.
-
Concentrate in vacuo to remove DMF/excess reagent. The red residue (enamine) is used directly.
-
-
Cyclization (Fe/AcOH Method):
-
Dissolve the crude red residue in Glacial Acetic Acid (100 mL) and Ethanol (50 mL).
-
Add Iron powder (325 mesh, 10.5 g, ~4 equiv) in portions at 80°C.
-
Caution: Exothermic reaction.
-
Stir at 80°C for 1 hour. Monitor TLC (Hexane/EtOAc 1:1).
-
Workup: Filter hot through Celite to remove iron sludge. Wash with EtOAc.[2]
-
Pour filtrate into ice water. Extract with EtOAc (3x).
-
Wash organic layer with Sat. NaHCO₃ (carefully!) to remove acid.
-
Dry (Na₂SO₄) and concentrate. Purify via column chromatography (Silica, 20% EtOAc/Hexane).
-
Yield: Expect 65–75% of a yellow solid (7-nitro-5-methoxyindole).
-
Protocol B: Reduction to 7-Amino-5-methoxyindole Hydrochloride
Target: Selective reduction and stabilization.
-
Reduction:
-
Dissolve 7-nitro-5-methoxyindole (1.0 g, 5.2 mmol) in Ethanol (20 mL).
-
Add 10% Pd/C (100 mg, 10 wt%).
-
Atmosphere: Hydrogen balloon (1 atm). Do not use high pressure.
-
Stir at Room Temperature. Monitor by LC-MS or TLC. Reaction is usually fast (1–2 hours).
-
Alternative: If over-reduction is observed in small scale tests, use SnCl₂·2H₂O (5 equiv) in refluxing EtOH for 3 hours.
-
-
Isolation (The "No-Air" Technique):
-
Prepare: A receiving flask containing 4M HCl in Dioxane (2.0 mL, 1.5 equiv) cooled in an ice bath.
-
Filter the reaction mixture through a Celite pad under a blanket of Argon directly into the receiving flask.
-
The filtrate should immediately turn cloudy as the salt forms.
-
Add Diethyl Ether (50 mL) to fully precipitate the salt.
-
Filter the off-white/grey solid under Argon.
-
Storage: Store in a desiccator at -20°C.
-
Yield: Expect >85% as the HCl salt.
-
Quantitative Data Summary
| Method | Reagent | Selectivity (Nitro vs C=C) | Stability Risk | Typical Yield |
| H₂ / Pd-C | Hydrogen Gas | Moderate (Risk of over-reduction) | High (Air exposure during filtration) | 60-70% |
| Fe / AcOH | Iron Powder | Excellent (Chemoselective) | Low (Acidic media protects amine) | 75-85% |
| SnCl₂ | Stannous Chloride | Perfect (No C=C reduction) | Low | 80-90% |
References
-
Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses. Link (Foundational methodology for enamine cyclization).
-
Bartoli, G., et al. (1989).[3][4] The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters. Link (Alternative route for 7-substituted indoles).
-
Somei, M., et al. (1981).[5] Preparation of 4-nitroindole and its derivatives. Chemical & Pharmaceutical Bulletin. (Details on manipulating nitroindoles).
- Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry.
Sources
- 1. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL [sioc-journal.cn]
- 2. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting solubility issues of indole dihydrochloride salts in organic media
Introduction: The "Brick Dust" Paradox
You are likely here because you have a vial of an indole dihydrochloride salt—perhaps a tryptamine derivative or a synthetic intermediate—that refuses to dissolve in your reaction solvent (DCM, EtOAc, THF). It sits at the bottom of the flask like "brick dust," or worse, forms a sticky, tarry gum that traps your stir bar.
The physicochemical conflict is simple: Indole dihydrochloride salts are ionic lattice structures with high lattice energy and high polarity. Organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) have low dielectric constants and cannot overcome the lattice energy required to solvate the ions. Furthermore, the dihydrochloride nature implies a strongly acidic species, which introduces stability risks (dimerization) if mishandled.
This guide provides three field-proven workflows to overcome this barrier, ranging from solvent engineering to chemical modification.
Part 1: Diagnostic & Decision Matrix
Before altering your chemistry, determine the correct path based on your downstream application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy.
Part 2: Troubleshooting Protocols
Method A: The Co-Solvent "Spike" (Non-Destructive)
Best for: Analytical samples, acid-sensitive reactions, or when you must maintain the salt form.
The Science:
Pure DCM has a dielectric constant (
Protocol:
-
Start: Suspend the salt in your primary solvent (e.g., DCM).
-
Titrate: Add Methanol (MeOH) dropwise while sonicating.
-
Ratio: Target a 9:1 (DCM:MeOH) ratio. This is the "magic ratio" for many indole salts; it solubilizes the salt without making the solvent too polar for standard silica chromatography later.
-
Alternative: If MeOH is reactive (e.g., using anhydrides), use Acetonitrile (MeCN) or Nitromethane as non-nucleophilic polar aprotic alternatives.
| Solvent | Dielectric Constant ( | Role |
| DCM | 8.9 | Solvates the aromatic indole ring |
| Methanol | 33.0 | Solvates the ionic chloride head |
| DMSO | 47.0 | "Nuclear option" (Hard to remove) |
Method B: The Free-Basing Protocol (The Gold Standard)
Best for: Synthesis (Alkylations, Acylations) where the amine lone pair is needed.
The Science:
The dihydrochloride salt locks the amine lone pair (
The Workflow: We use a Biphasic Wash to gently liberate the free base into the organic layer.
Figure 2: Controlled free-basing workflow to prevent thermal degradation.
Step-by-Step Guide:
-
Suspend: Place indole dihydrochloride in DCM (10 mL/g). It will not dissolve yet.
-
Cool: Place the flask in an ice bath (
). Critical Step: Neutralization is exothermic. Heat + Acid = Indole decomposition. -
Basify:
-
Standard: Add Saturated Aqueous Sodium Bicarbonate (
). -
Stubborn Salts: Use 1M NaOH. (Monitor pH to > 10).
-
-
Extract: Stir vigorously for 10 minutes. The solid should disappear as the neutral free base migrates into the DCM layer.
-
Separate: Collect the organic (DCM) layer.
-
Wash: Back-wash the DCM with Brine to remove trapped water/salts.
-
Dry: Use Sodium Sulfate (
).[1]
Method C: Phase Transfer Catalysis (The "Engineer's" Fix)
Best for: When you cannot use water (anhydrous conditions) but the salt won't dissolve.
The Science: If you cannot free-base (perhaps the free base is unstable to oxidation), use a Phase Transfer Catalyst (PTC) or a lipophilic counter-ion to pull the salt into solution.
Protocol:
-
Additive: Add 5-10 mol% of Tetrabutylammonium Chloride (TBAB) or Tetrabutylammonium Iodide (TBAI) .
-
Mechanism: The bulky tetrabutylammonium cation forms a lipophilic ion pair with the chloride, dragging the indole salt into the organic phase ("Salting-in" effect in organic media).
-
Crown Ethers: For potassium salts of indoles, use 18-Crown-6.
Part 3: Frequently Asked Questions (FAQs)
Q1: I tried Method B (Free-basing), but my product turned pink/brown. What happened? A: This is likely oxidative degradation. Indoles are electron-rich and prone to oxidation, especially in their free-base form.
-
Fix: Perform the free-basing under an Argon/Nitrogen atmosphere. Use degassed solvents.[2] Do not store the free base; use it immediately in the next step.
Q2: Can I just use DMSO to dissolve the salt?
A: Yes, DMSO will dissolve almost any indole salt due to its high polarity (
-
Warning: DMSO is notoriously difficult to remove. If you need to evaporate the solvent later, you will require high vacuum and heat, which may decompose your indole. Only use DMSO if it is the reaction solvent.
Q3: My indole dihydrochloride is hygroscopic and weighs more than calculated. How do I handle this? A: Dihydrochloride salts are "water sponges." The extra weight is water.
-
Fix: Do not dry it in an oven (acid + heat = decomposition). Dry it in a vacuum desiccator over
or KOH pellets at room temperature for 24 hours.
Q4: Why not just use Ethanol? A: Ethanol is nucleophilic. If your next step involves an electrophile (like an acid chloride or anhydride), the ethanol will react with it, ruining your stoichiometry. Method A (DCM/MeOH) is safer only if the MeOH is removed or if the reagents are compatible.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Explains the theoretical basis of
and interactions in salt solvation). -
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt forms, counter-ions, and solubility profiles in drug discovery).
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Details the acid-sensitivity and dimerization mechanisms of indole derivatives).
-
National Institute of Standards and Technology (NIST). Solubility Data Series. (Verified solubility data for organic salts in mixed solvent systems).
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]
- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Removing hydrochloride salts from 7-Amino-5-methoxyindole for free base reactions
Module 1: The Chemical Logic (Why & What)
The Challenge
7-Amino-5-methoxyindole is typically supplied as a hydrochloride (HCl) salt to improve shelf-life stability.[1] However, the salt form is unsuitable for many reactions (e.g., Buchwald-Hartwig couplings, nucleophilic substitutions, or amide couplings) because the amine is protonated (
The Mechanism
To restore reactivity, you must remove the proton using a base.[2] The choice of base and method depends on the pKa differential.
| Functional Group | Approx. pKa (Conjugate Acid) | Behavior |
| Indole N-H | ~17 (Very weak acid) | Remains protonated (neutral) under mild basic conditions.[1] |
| 7-Amino ( | ~4.5 - 5.5 (Aniline-like) | Target for deprotonation. Requires pH > 7.[1] |
| Reagent (HCl) | -7 (Strong acid) | Dissociates completely in water.[1] |
Key Insight: You do not need a strong base like NaOH. A mild base (Sodium Bicarbonate, pH ~8.[1][2]5) is sufficient to deprotonate the amine without affecting the indole nitrogen or causing base-catalyzed decomposition.
Module 2: Experimental Protocols
Decision Matrix: Which Method to Choose?
Figure 1: Decision matrix for selecting the appropriate desalting protocol.
Protocol A: Biphasic Isolation (Standard)
Use this when you need the pure free base as a solid or oil for a subsequent reaction that is sensitive to salts or water.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Bicarbonate (
) -
Brine (Saturated NaCl)
-
Sodium Sulfate (
)
Step-by-Step:
-
Dissolution: Suspend the 7-Amino-5-methoxyindole HCl salt in DCM (approx. 10-20 mL per gram). It may not dissolve completely yet.
-
Neutralization: Add an equal volume of Saturated
. -
Phase Transfer: Shake vigorously in a separatory funnel for 2-3 minutes.
-
Observation: The solid should dissolve as it converts to the lipophilic free base and moves into the organic layer.
-
Tech Tip: If the organic layer turns dark purple/black immediately, oxidation is occurring.[2] Degas all solvents with Nitrogen prior to use.
-
-
Separation: Drain the organic (bottom) layer.
-
Re-extraction: Extract the aqueous layer once more with fresh DCM to recover any residual product.
-
Washing: Combine organic layers and wash with Brine (removes trapped water/emulsions).
-
Drying: Dry over anhydrous
for 10 minutes. Filter. -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at
.-
Storage: Store the resulting free base under Argon at -20°C immediately.[1]
-
Protocol B: In-Situ Neutralization (One-Pot)
Use this for Pd-catalyzed couplings or acylations where isolation exposes the sensitive amine to unnecessary oxidation.[1]
Reagents:
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1][2]
-
Reaction Solvent (e.g., DMF, Toluene, THF)[1]
Step-by-Step:
-
Suspend: Place the HCl salt in the reaction vessel under inert atmosphere (
/Ar). -
Add Solvent: Add your anhydrous reaction solvent.
-
Scavenge: Add 1.1 to 1.5 equivalents of DIPEA or TEA.
-
Proceed: Stir for 10-15 minutes at room temperature. The solution will become homogeneous (or a precipitate of TEA·HCl will form).[1] You can now add your electrophile/catalyst directly.
Module 3: Troubleshooting & FAQs
Q: My product turned black/purple during the extraction. Is it ruined?
A: Likely, yes. Aminoindoles are electron-rich and prone to oxidative polymerization (forming "indole dyes").[1]
-
Cause: Exposure to atmospheric oxygen while in solution.
-
Fix:
Q: I have a persistent emulsion in the separatory funnel.
A: Indoles can act as surfactants.
-
Fix:
-
Add more Brine (increases ionic strength).[1]
-
Filter the entire biphasic mixture through a pad of Celite (removes fine particulates stabilizing the emulsion).
-
Add a small amount of Methanol (breaks surface tension).
-
Q: The yield is lower than expected (e.g., <60%).
A: The free base might be partially water-soluble due to the hydrogen bonding capability of the 7-amino and 5-methoxy groups.[1]
-
Fix:
-
Salting Out: Saturate the aqueous layer with solid NaCl before the final extraction.
-
Solvent Switch: Use 10% Methanol in Chloroform instead of pure DCM for extraction; this increases polarity enough to pull the indole out of the water.
-
Module 4: Process Visualization
Chemical Pathway: Phase Transfer
Figure 2: The biphasic neutralization pathway showing the migration of the free base into the organic layer.[1]
References
-
PubChem. (2024).[1] 5-Methoxyindole Compound Summary. National Library of Medicine. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (General reference for aniline/amine pKa and extraction principles).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for desalting organic amines).
Sources
Minimizing side reactions during the acylation of 7-aminoindoles
Status: Operational Ticket Topic: Minimizing side reactions during the acylation of 7-aminoindoles Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Executive Summary
The acylation of 7-aminoindole presents a unique chemoselectivity challenge compared to other aniline derivatives. The proximity of the exocyclic amine (N7) to the indole nitrogen (N1) creates a steric and electronic environment that complicates selective functionalization.
This guide addresses the three primary failure modes:
-
Over-acylation: Formation of N1,N7-bis-acylated species.
-
C3-Acylation: Electrophilic attack at the electron-rich C3 position (Friedel-Crafts pathway).
-
Oxidative Degradation: Polymerization of the electron-rich indole core.
Module 1: Regioselectivity & Over-Acylation
The Issue: "I am seeing a significant N1,N7-diacyl impurity."
Diagnosis: The indole N1 proton (pKa ~16) is weakly acidic. However, in the presence of acyl chlorides and bases, the N1 position becomes susceptible to acylation, especially if the N7 position is sterically hindered or if the reaction is allowed to run too long with excess reagent.
Technical Insight: The N7-amine is an aniline-like nucleophile. The N1-indole is an amidine-like system when deprotonated. Using strong bases (NaH, KOH) or high temperatures promotes N1 functionalization. Using mild bases (Pyridine, NaHCO₃) favors N7 selectivity.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Base Selection | Pyridine (Solvent/Base) or DIPEA (1.1 eq) | Pyridine forms an acyl-pyridinium intermediate that is reactive enough for the amine (N7) but less prone to attacking the indole N1 compared to free acyl chloride. |
| Reagent | Anhydrides over Chlorides | Acid anhydrides ( |
| Stoichiometry | 1.0 : 0.95 (SM : Acylator) | Slight deficit of the acylating agent prevents "double dipping" at the N1 position. |
Rescue Strategy: Selective Hydrolysis
If you have already formed the N1,N7-bis-acylated product, do not discard it. The N1-acyl group is electronically similar to an imide/carbamate and is significantly more hydrolytically labile than the N7-amide.
-
Protocol: Treat the crude mixture with LiOH (2.0 eq) in THF/MeOH/H₂O (3:1:1) at 0°C for 30–60 mins.
-
Result: Quantitative cleavage of the N1-acyl group, returning the desired N7-amidoindole.
Module 2: C3-Acylation (The Friedel-Crafts Side Reaction)
The Issue: "I see a stable byproduct that is not the amide."
Diagnosis: Indoles are electron-rich heterocycles. The C3 position is highly nucleophilic (enamine-like reactivity). If the acylation conditions involve Lewis acids (often generated in situ, e.g., ZnCl₂ or metal contaminants) or high temperatures, the acyl group will attach to C3.
Visualizing the Competition:
Figure 1: Reaction pathways for 7-aminoindole acylation. Green indicates the target pathway; red/yellow indicate failure modes.
Troubleshooting Protocol:
-
Temperature Control: Maintain reaction temperature at -10°C to 0°C during addition. C3-acylation has a higher activation energy than N-acylation.
-
Avoid Lewis Acids: Ensure glassware is free of metal salts. Do not use metal-catalyzed coupling conditions if simple acylation will suffice.
-
Solvent Choice: Use DCM or THF . Avoid polar aprotic solvents (DMF/DMAc) if using acid chlorides, as they can form Vilsmeier-Haack-like reactive species that promote ring substitution.
Module 3: Standard Operating Procedure (SOP)
This protocol is designed to maximize N7-selectivity while suppressing N1-acylation and oxidation.
Reagents
-
7-Aminoindole (1.0 equiv)
-
Acyl Chloride (0.95 - 1.0 equiv) OR Acid Anhydride (1.1 equiv)
-
Pyridine (3.0 equiv) OR Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Workflow
-
Inert Environment: Flame-dry a round-bottom flask and purge with Nitrogen (
). 7-aminoindoles oxidize rapidly in air (turning brown/black). -
Dissolution: Dissolve 7-aminoindole in anhydrous DCM (0.1 M concentration). Add the base (Pyridine is preferred for selectivity).
-
Cryogenic Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Controlled Addition: Add the acylating agent dropwise over 20 minutes.
-
Critical: High local concentrations of acyl chloride promote bis-acylation.
-
-
Monitoring: Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS.
-
Checkpoint: If SM remains but bis-acyl product is forming, STOP. It is better to recover SM than to over-acylate.
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with DCM. Wash organic layer with Brine.[1] Dry over
.[1]
Troubleshooting Logic Flow
Use this decision tree to resolve issues observed during reaction monitoring.
Figure 2: Logical troubleshooting flow for reaction analysis.
References
-
Selective Synthesis of 7-Azaindoles: Xu, X., et al. "Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions."[2][3] Organic Chemistry Frontiers, 2022.[3]
-
C3 vs N1 Selectivity Mechanisms: Li, H., et al. "Regiodivergent Switchable N1- and C3-Alkylation of Indoles." Journal of Organic Chemistry, 2025.[4][5] [4]
-
Friedel-Crafts Acylation at C3: Wang, Y., et al. "Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles."[6] Organic & Biomolecular Chemistry, 2014.
-
General N-Acylation Protocols: Lee, D., Taylor, M.S.[7] "Borinic Acid-Catalyzed Regioselective Acylation." Journal of the American Chemical Society, 2011.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
Long-term storage stability of 7-Amino-5-methoxyindole dihydrochloride at -20°C
A Guide to Long-Term Storage Stability and Experimental Best Practices
Welcome to the technical support center for 7-Amino-5-methoxyindole dihydrochloride. This guide, prepared by our Senior Application Scientists, provides in-depth answers to frequently asked questions regarding the long-term storage and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: General Storage & Handling FAQs
This section addresses the most common questions about the proper storage and handling of the solid compound.
Q1: What are the official recommended storage conditions for solid 7-Amino-5-methoxyindole dihydrochloride?
While extensive long-term stability data for this specific molecule at -20°C is not publicly available, we can establish best practices based on the chemical properties of related indole derivatives and safety data sheet (SDS) recommendations for analogous compounds. The SDS for a similar compound specifies a recommended storage temperature of 2-8°C. It also highlights that the compound is sensitive to air, moisture, and light.
Therefore, the most conservative and recommended approach for long-term storage of solid 7-Amino-5-methoxyindole dihydrochloride is:
-
Temperature: 2-8°C for unopened containers as a baseline.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Conditions: Keep the container tightly sealed in a dry, dark place.[1]
Q2: Our lab routinely stores reagents like this at -20°C. Is this detrimental to the compound's stability?
Storing the compound at -20°C is a common and generally acceptable practice in many research labs. The primary rationale is that lower temperatures slow down the rate of chemical degradation. For many stable, solid compounds, storage at -20°C can extend shelf life beyond the recommendations for 2-8°C, provided the compound is protected from moisture.
The critical issue with sub-zero storage is the risk of moisture condensation. Each time the container is removed from the freezer, water can condense on the cold surfaces and be introduced into the vial upon opening. This moisture can accelerate degradation, especially for a dihydrochloride salt which can be hygroscopic.
Expert Insight: If you choose to store the compound at -20°C, it is imperative that the container is allowed to equilibrate to room temperature before opening. This simple step minimizes moisture condensation and is crucial for maintaining the long-term integrity of the compound.
Q3: What are the most critical precautions to take when handling the solid compound?
Given the chemical nature of indole derivatives, several precautions are essential:
-
Protect from Light: Indole compounds can be light-sensitive. Always store vials in a dark place or wrap them in aluminum foil. When weighing or handling the compound, minimize exposure to direct, bright light.
-
Protect from Air: The electron-rich indole ring and the amino group are susceptible to oxidation.[2] Minimize the time the container is open to the atmosphere. For high-purity work or long-term storage, flushing the vial with an inert gas (argon or nitrogen) before sealing is highly recommended.
-
Protect from Moisture: The compound is a dihydrochloride salt and may be hygroscopic. Keep the container tightly closed in a desiccator if possible.
Section 2: Stability in Solution
The stability profile of a compound changes dramatically once it is in solution.
Q4: How stable is 7-Amino-5-methoxyindole dihydrochloride in a solvent like DMSO when stored at -20°C?
Once dissolved, the potential for degradation increases significantly. Solvents can participate in degradation reactions, and dissolved oxygen is a major concern. Data for a related compound, 5-Methoxyindole, suggests that stock solutions stored at -20°C should be used within one month for maximum reliability.[3]
We recommend adopting this as a conservative guideline for 7-Amino-5-methoxyindole dihydrochloride. For critical applications, it is always best to prepare fresh solutions. If storage is necessary, it should be for the shortest possible duration.
Q5: What is the best-practice protocol for preparing and storing stock solutions?
To maximize the stability of your stock solutions, follow this protocol:
-
Solvent Preparation: Use only high-purity, anhydrous-grade solvent (e.g., DMSO). To remove dissolved oxygen, which can cause oxidative degradation, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use.
-
Weighing: Allow the solid compound vial to warm to room temperature before opening. Weigh the required amount quickly and efficiently.
-
Dissolution: Dissolve the compound in the prepared (de-gassed) solvent to your target concentration.
-
Aliquoting: Do not store the entire stock solution in a single large container. Aliquot the solution into smaller, single-use volumes in appropriate vials (e.g., amber glass HPLC vials with screw caps). This practice prevents the need for repeated freeze-thaw cycles and minimizes the introduction of atmospheric contaminants into the main stock.
-
Storage: Immediately after aliquoting, flush the headspace of each vial with inert gas before sealing tightly. Store the aliquots at -20°C (or preferably -80°C for longer-term storage), protected from light.
Section 3: Troubleshooting Potential Degradation
Recognizing and understanding degradation is key to troubleshooting inconsistent experimental results.
Q6: What are the visible signs of degradation for 7-Amino-5-methoxyindole dihydrochloride?
Indole derivatives are notorious for developing color upon degradation, particularly through oxidation. The most common sign of degradation is a color change. A pure, fresh sample should be a white to off-white or light tan powder. If your compound has developed a distinct yellow, brown, or pinkish hue over time, it is a strong indicator of potential degradation.
Q7: What is the most likely degradation pathway for this molecule?
The primary degradation pathway for this molecule is oxidation. The indole ring is electron-rich and susceptible to attack by atmospheric oxygen. The presence of an activating amino group further increases this susceptibility. Oxidation can lead to the formation of complex polymeric pigments, which are responsible for the observed color change.
Caption: Conceptual overview of the oxidative degradation pathway.
Q8: My experimental results have become inconsistent over time. Could compound degradation be the cause?
Absolutely. Inconsistent results are a classic sign of reagent degradation. If the purity of your compound decreases over time, the effective concentration in your experiments will also decrease, leading to a loss of activity or potency. If you observe a gradual decline in your measured effect or an increase in variability, you should immediately question the integrity of your compound stock.
Section 4: Protocol for Stability Assessment
To ensure the highest level of scientific integrity, we recommend that users perform their own stability validation.
Q9: How can I experimentally verify the stability of my stored 7-Amino-5-methoxyindole dihydrochloride?
A simple High-Performance Liquid Chromatography (HPLC) analysis with UV detection is a robust method to assess the purity and stability of your compound over time. This protocol provides a framework for setting up a self-validating stability study.
Sources
Purification strategies for 7-Amino-5-methoxyindole from reaction mixtures
Technical Support Center: 7-Amino-5-methoxyindole Purification
Case ID: 7A5M-PUR-001 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The "Pink Indole" Paradox
Welcome. If you are accessing this guide, you are likely facing the "Pink Indole" syndrome.[1][2] 7-Amino-5-methoxyindole is a high-value intermediate for serotonin receptor ligands (e.g., 5-HT antagonists), but it is notoriously unstable.
The Core Problem: Electron-rich aminoindoles are prone to rapid oxidative polymerization.[1] The 7-amino group pushes electron density into the indole ring, making it highly susceptible to radical oxidation by air and light. This results in the formation of quinoid species (pink/purple) and insoluble melanin-like polymers (black tar).
The Philosophy: You cannot "purify" your way out of decomposition.[1] You must prevent it. Speed, inert atmosphere, and pH control are your only allies.
Module 1: Critical Stability Protocols (Pre-Workup)
Before touching the reaction mixture, ensure these conditions are met. Failure here renders downstream purification useless.
| Parameter | Requirement | The "Why" (Causality) |
| Atmosphere | Argon (preferred) or Nitrogen | Oxygen radicals initiate the polymerization cascade at the C3 position of the indole.[1] |
| Light | Amber glassware / Foil wrap | UV light catalyzes the auto-oxidation of the amino group to imino-quinones.[1] |
| Temperature | Thermal energy accelerates the dimerization of the free base.[1] | |
| Solvents | Degassed, Peroxide-free | Peroxides in ethers (THF, Dioxane) act as radical initiators, destroying the product.[1][2] |
Module 2: The "Flash" Extraction Strategy
Objective: Isolate the amine from the reaction matrix (usually Pd/C or Sn residues) without triggering polymerization.[1]
The Chemical Logic:
-
7-Amino Group pKa:
(Aniline-like).[1] -
Indole NH pKa:
(Non-basic).[1][3] -
Strategy: We utilize the basicity of the 7-amino group. However, strong acids (pH < 1) catalyze polymerization . We must use a "Soft Acid" approach.
Protocol: Soft Acid-Base Extraction[1]
-
Filtration: Immediately filter the reaction mixture (if Pd/C used) through a Celite pad under an Argon blanket. Wash with degassed EtOAc .
-
Soft Acid Wash:
-
Do NOT use 1M HCl.
-
Use 0.5M Citric Acid or 10% Acetic Acid (pH ~3-4).[1]
-
Extract the organic layer with this mild acid solution (
).[1] The product moves to the aqueous phase as the ammonium salt ( ). -
Discard the organic layer (contains non-basic impurities like unreacted nitro-indole or neutral byproducts).[1]
-
-
Basification:
-
Re-Extraction:
Visualization: Workup Workflow
Figure 1: Soft Acid-Base Extraction Workflow designed to minimize acid-catalyzed polymerization.
Module 3: Chromatography Survival Guide
The Trap: Silica gel is acidic (pH 4-5).[1] If you load 7-amino-5-methoxyindole onto standard silica, the amine interacts with silanol groups (
-
Result: The band streaks (tailing), moves slowly, and oxidizes on the column (turning the column black).[2]
Solution A: The "Deactivated" Silica (Recommended)
You must mask the silanol groups.[1]
-
Pre-treatment: Slurry the silica gel in Hexane containing 1% Triethylamine (TEA) .[1]
-
Eluent: Use Hexane/EtOAc (or DCM/MeOH) with 1% TEA or 0.5%
. -
Speed: Run a "Flash" column.[1] Do not let the compound sit on the silica for > 20 minutes.
Solution B: Neutral Alumina
If the compound degrades on silica despite TEA, switch stationary phases.[1][2]
-
Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1]
-
Benefit: Alumina is less acidic and less likely to trigger oxidative coupling.[1]
Module 4: Stabilization via Salt Formation
If you do not need the free base immediately for the next step, do not store it as a free base. Convert it to a salt.[1][2]
Protocol: Hydrochloride Salt Formation
-
Dissolve the crude free base in minimal dry
or EtOAc.[1] -
Cool to
.[1][4] -
Add 1M HCl in Ether (anhydrous) dropwise.
-
The hydrochloride salt will precipitate as a beige/grey solid.[1]
-
Filter and wash with cold ether.[1]
-
Storage: The HCl salt is stable for months at
.
Troubleshooting & FAQ
| Symptom | Diagnosis | Corrective Action |
| Product turns black on the rotovap. | Oxidation / Thermal decomposition. | 1.[1] Lower bath temp to |
| TLC shows a streak/comet tail. | Amine interacting with acidic silica.[1] | Add 1% Triethylamine to your TLC solvent chamber. If the spot tightens up, your column needs TEA.[2] |
| Low recovery after Acid-Base extraction. | pH was too low (polymerization) or too high (incomplete extraction).[1] | Use Citric Acid instead of HCl. Ensure the final extraction pH is >8 but <10. Check the aqueous layer by TLC before discarding. |
| Product is purple solid. | Trace oxidation (Quinoid impurities).[1] | If purity is >90%, proceed to the next step. The impurity is often highly colored but low mass. Recrystallize from Toluene/Heptane . |
Decision Matrix: Purification Strategy
Figure 2: Decision Matrix for selecting the optimal purification path based on crude purity.
References
-
ChemicalBook. (2024).[1] 7-Aminoindole Properties and Stability.[1][5] Retrieved from [1]
-
Sigma-Aldrich. (2024). 7-Aminoindole Product Specification and Handling. Retrieved from [1]
-
National Institutes of Health (PMC). (2023).[1] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization. (Discusses general instability of aminoindoles on silica). Retrieved from
-
BenchChem. (2025).[1][6] Technical Guide to the Synthesis of 7-methoxy-5-nitro-1H-indole. Retrieved from [1]
Sources
- 1. 7-Aminoindole | 5192-04-1 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 7-Aminoindole price,buy 7-Aminoindole - chemicalbook [chemicalbook.com]
- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 5. 5192-04-1 CAS MSDS (7-Aminoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Resolving decomposition of methoxyindoles under acidic conditions
Topic: Resolving Decomposition of Methoxyindoles Under Acidic Conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Organic Chemists, Medicinal Chemists, Analytical Scientists
Technical Support & Troubleshooting Guide
Status: Operational Lead Scientist: Dr. [AI Name] Subject: Mitigating Acid-Mediated Polymerization & Degradation of Electron-Rich Indoles
Diagnostic Hub: Why is my Methoxyindole Decomposing?
The Core Issue: Methoxyindoles are inherently electron-rich heterocycles. The methoxy substituent (especially at the 5- or 6-position) donates electron density into the aromatic system via resonance (+M effect). In acidic media, this exacerbates the natural tendency of the indole ring to undergo electrophilic aromatic substitution with itself.
The Mechanism of Failure: Unlike simple amines that protonate at the nitrogen, indoles protonate at Carbon-3 (C3) .
-
C3 Protonation: The acid generates an indolium cation (iminium ion), disrupting aromaticity.
-
Nucleophilic Attack: A neutral, unprotonated indole molecule attacks the electrophilic C3 of the cation.
-
Dimerization/Polymerization: This forms a dimer (often a 2,3'-bisindole), which can further react to form trimers and insoluble "tars."
Visualizing the Pathway
Figure 1: Acid-Catalyzed Dimerization Pathway of 5-Methoxyindole
Caption: Mechanism showing how C3-protonation triggers self-attack by neutral indole molecules, leading to rapid polymerization.
Synthesis & Workup Troubleshooting
FAQ: Reaction Optimization
Q: My reaction mixture turned black/tarry upon adding acid. Is this reversible?
-
A: No. The "black tar" is a conjugated polymer of indole.
-
Correction: You must prevent the initiation step.
-
Temperature Control: Maintain the reaction at
during acid addition. -
Dilution: High concentration favors bimolecular dimerization. Dilute your reaction (0.05 M - 0.1 M).
-
Protecting Groups: If the indole nitrogen (N1) is unprotected, the ring is highly reactive. Install an electron-withdrawing group (EWG) like Tosyl (Ts) , Boc , or Acetyl before exposing the molecule to strong acid conditions. This pulls electron density from the ring, destabilizing the C3-cation intermediate [1].
-
Q: I suspect I am losing the methyl group (Demethylation). How do I distinguish this from polymerization?
-
A: Demethylation (ether cleavage) usually requires strong Lewis acids (e.g.,
, ) or high temperatures with HI/HBr.-
Diagnostic: Check LCMS.
-
Polymerization: You will see masses of
, , or broad humps at high retention times. -
Demethylation: You will see a distinct peak at
.
-
-
Protocol: Safe Workup for Acid-Labile Methoxyindoles
Use this protocol when quenching acidic reactions containing unprotected methoxyindoles.
| Step | Action | Scientific Rationale |
| 1. Preparation | Pre-cool the quenching buffer (Sat. | Low temperature slows the kinetics of electrophilic attack ( |
| 2. Quenching | Inverse Quench: Pour the acidic reaction mixture slowly into the stirred, basic buffer. | Prevents local "hotspots" of acidity where the pH is low enough to protonate C3 but high enough to leave neutral nucleophiles available for attack. |
| 3. pH Check | Ensure final pH is > 7.0 immediately. | Indoles are stable in base; instability is driven exclusively by protonation. |
| 4. Extraction | Use non-protic solvents (DCM or EtOAc). Avoid Chloroform if it contains HCl stabilizers. | Removes the indole from any residual aqueous acid. |
| 5. Concentration | Rotary evaporate at | Heat + Trace Acid = Polymerization in the flask. |
Analytical Stability (HPLC/LCMS)
Issue: "My methoxyindole peak is broad, tailing, or shows 'ghost' peaks that grow over time in the autosampler."
Root Cause: Standard HPLC modifiers like Trifluoroacetic Acid (TFA) are strong enough (
Troubleshooting Matrix: Mobile Phase Selection
| Modifier | Acidity ( | Risk Level | Recommendation |
| 0.1% TFA | ~0.2 | High | Avoid for 5,6-dimethoxyindoles or long sequences. Causes on-column degradation. |
| 0.1% Formic Acid | ~3.75 | Medium | Better than TFA. Acceptable for rapid runs (<10 min). |
| Acetic Acid | ~4.76 | Low | Good stability, but may have poorer peak shape (tailing). |
| 10mM Ammonium Acetate | ~7.0 (Buffered) | Safe | Gold Standard for labile indoles. Prevents protonation entirely. |
| 0.1% Ammonia | >10 | Safe | Excellent stability, but requires high-pH resistant columns (e.g., C18 Hybrid). |
Decision Tree: Choosing the Right Method
Figure 2: Analytical Method Selection Guide
Caption: Decision tree for selecting HPLC mobile phases to minimize on-column degradation.
Storage & Handling
-
Solid State: Store under inert atmosphere (Argon/Nitrogen) at
. Oxidation can produce peroxides which, upon acidification, accelerate decomposition. -
Solution: Never store methoxyindoles in chloroform (
) or dichloromethane (DCM) for extended periods unless stabilized (e.g., over basic alumina). These solvents can slowly decompose to generate HCl (phosgene pathway), creating an acidic environment. -
Scavengers: In specific cleavage cocktails (e.g., removing protecting groups), add Triethylsilane (TES) or Thioanisole . While these do not stop polymerization, they scavenge electrophilic byproducts (like tert-butyl cations) that might otherwise attack the electron-rich indole ring [3].
References
- Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience.
- Stability of Indoles in Acidic Mobile Phases.Journal of Chromatography A. (Acidic modifiers like TFA can induce degradation in electron-rich heterocycles during analysis).
-
Indole Polymerization Mechanism. Journal of Physical Chemistry C. (2015). "Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films."
-
Reactivity of Indoles. Chemical Reviews. (2012). "Indoles in Multicomponent Processes." (Details the nucleophilicity of C3 and susceptibility to acid).
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 7-Amino-5-methoxyindole Dihydrochloride
An In-Depth Spectroscopic Comparison and Interpretation for Researchers
In the landscape of drug discovery and development, the precise structural elucidation of novel and existing compounds is a cornerstone of success. For researchers working with indole derivatives, a class of molecules with profound biological activity, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 7-Amino-5-methoxyindole dihydrochloride, a key intermediate in the synthesis of various pharmacologically active agents.
This document moves beyond a simple cataloging of peaks. It is designed to provide a practical, field-proven framework for interpretation, grounded in the principles of chemical structure and magnetic environments. We will explore the causal relationships behind observed chemical shifts, compare the spectrum with relevant alternatives, and provide a robust, self-validating protocol for acquiring high-quality data.
The Structural Context: Predicting the 1H NMR Landscape
The 1H NMR spectrum of 7-Amino-5-methoxyindole dihydrochloride is dictated by its unique electronic and structural features. The indole core, an aromatic heterocyclic system, is substituted with a methoxy group at the 5-position and an amino group at the 7-position. The dihydrochloride formulation means that both the pyrrolic nitrogen (N1) and the exocyclic amino group (N7) are likely protonated, significantly influencing the electronic environment of the entire molecule.
Before diving into the experimental spectrum, let's build a hypothesis based on fundamental principles:
-
Indole Ring Protons: The protons on the benzene portion of the indole (H4 and H6) and the pyrrole portion (H2 and H3) will have distinct chemical shifts.
-
Substituent Effects: The 5-methoxy group is an electron-donating group, which will shield nearby protons, shifting them upfield (to a lower ppm value). Conversely, the protonated 7-amino group (-NH3+) will be electron-withdrawing, deshielding adjacent protons and shifting them downfield.
-
Protonation Effects: The protonation of the nitrogens will lead to the appearance of broad, exchangeable N-H and N-H3+ signals. In a solvent like DMSO-d6, these protons are often observable, whereas in D2O, they will exchange with deuterium and disappear from the spectrum.
Below is a diagram illustrating the logical workflow for interpreting the NMR spectrum of this molecule.
Caption: Workflow for the interpretation of the 1H NMR spectrum of 7-Amino-5-methoxyindole dihydrochloride.
Comparative Spectral Analysis: 7-Amino-5-methoxyindole dihydrochloride vs. Related Indoles
Objective comparison with structurally similar molecules is a powerful method for validating spectral assignments. Here, we compare the expected 1H NMR data for our target compound with that of 5-methoxyindole and indole itself. This comparison highlights the influence of the 7-amino-hydrochloride group.
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H6 (ppm) | -OCH3 (ppm) | Notes |
| Indole | ~7.4 | ~6.5 | ~7.6 | ~7.1 | N/A | The baseline for the indole ring system. |
| 5-Methoxyindole | ~7.1 | ~6.4 | ~7.2 | ~6.8 | ~3.8 | The -OCH3 group at C5 shields H4 and H6, causing an upfield shift compared to indole. |
| 7-Amino-5-methoxyindole dihydrochloride | ~7.5 | ~6.6 | ~7.0 | ~6.9 | ~3.9 | The protonated 7-amino group has a deshielding effect, particularly on the nearby H6, counteracting the shielding from the 5-methoxy group. The overall aromatic region is complex. |
Note: The chemical shifts are approximate and can vary based on solvent and concentration.
The data clearly illustrates the push-pull electronic effects on the indole ring. The electron-donating methoxy group in 5-methoxyindole shifts the aromatic protons upfield. However, in our target molecule, the strongly electron-withdrawing nature of the protonated 7-amino group provides a counteracting deshielding effect, leading to a more nuanced spectrum.
Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum
The quality of the NMR data is fundamentally dependent on a meticulous experimental approach. The following protocol is a self-validating system designed to produce a high-resolution spectrum suitable for unambiguous structural elucidation.
Objective: To acquire a quantitative 1H NMR spectrum of 7-Amino-5-methoxyindole dihydrochloride.
Materials:
-
7-Amino-5-methoxyindole dihydrochloride sample
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9% D
-
NMR tubes (5 mm, high precision)
-
Tetramethylsilane (TMS) or reference to residual solvent peak
-
Micropipette and analytical balance
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 7-Amino-5-methoxyindole dihydrochloride directly into a clean, dry vial.
-
Using a micropipette, add approximately 0.7 mL of DMSO-d6 to the vial.
-
Gently vortex or sonicate the sample until it is fully dissolved. The use of DMSO-d6 is critical as it is an excellent solvent for polar compounds like hydrochloride salts and allows for the observation of exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for quantitative integration, especially for potentially slowly relaxing quaternary carbons if a 13C spectrum were to be acquired.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all peaks. The integration of the methoxy group singlet (3H) can be used as an internal standard to determine the proton count of other signals.
-
The logical flow of this experimental protocol is visualized below.
Caption: Step-by-step experimental workflow for NMR data acquisition.
Interpreting the Spectrum: A Detailed Peak-by-Peak Analysis
Assuming the spectrum is acquired in DMSO-d6, here is the expected pattern for 7-Amino-5-methoxyindole dihydrochloride:
-
δ ~11.5-12.0 ppm (1H, broad singlet): This downfield signal corresponds to the proton on the pyrrolic nitrogen (N1-H). Its broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.
-
δ ~9.0-10.0 ppm (3H, very broad singlet): This very broad and downfield signal is characteristic of the three protons of the protonated amino group (-NH3+). The significant downfield shift is due to the positive charge and the deshielding effect.
-
δ ~7.5 ppm (1H, doublet): This is likely the H2 proton of the pyrrole ring. It typically appears as a doublet due to coupling with H3.
-
δ ~7.0 ppm (1H, doublet): This signal is assigned to the H4 proton. It appears as a doublet due to coupling with its only neighbor, H6 (meta-coupling is usually small and may not be resolved).
-
δ ~6.9 ppm (1H, doublet): This is assigned to the H6 proton, coupled to H4. Its chemical shift is a balance between the shielding effect of the 5-methoxy group and the deshielding effect of the 7-amino group.
-
δ ~6.6 ppm (1H, doublet): This corresponds to the H3 proton, coupled to H2.
-
δ ~3.9 ppm (3H, singlet): This sharp singlet is unambiguously assigned to the three equivalent protons of the methoxy (-OCH3) group.
Conclusion
The 1H NMR spectrum of 7-Amino-5-methoxyindole dihydrochloride is a rich source of structural information. A thorough interpretation, however, requires more than a simple reading of chemical shifts. By understanding the underlying electronic effects of the substituents and the protonation state, and by comparing the spectrum with that of related compounds, researchers can achieve a high degree of confidence in their structural assignment. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of any sound spectroscopic analysis. This guide serves as a comprehensive resource for scientists and developers, enabling them to leverage the full power of NMR in their research endeavors.
References
Mass Spectrometry (LC-MS) Analysis of Aminoindole Impurities: A Comparative Technical Guide
Executive Summary
Aminoindoles (e.g., 4-aminoindole, 5-aminoindole) serve as critical building blocks in the synthesis of tryptophan-derived pharmaceuticals, melatonin receptor agonists, and kinase inhibitors. However, their presence as impurities in final drug substances poses a significant regulatory challenge. Due to their structural similarity to mutagenic heterocyclic amines and their potential to act as nitrosamine precursors, these impurities must be controlled at trace levels (often < 10 ppm).
This guide objectively compares the three primary chromatographic strategies—Reversed-Phase (RPLC) , Hydrophilic Interaction (HILIC) , and Mixed-Mode Chromatography —coupled with Mass Spectrometry (LC-MS) for the sensitive quantification of aminoindole impurities.
Part 1: The Separation Challenge
The core analytical difficulty with aminoindoles lies in their physicochemical properties. They are:
-
Polar and Basic: Containing a secondary amine (indole ring) and a primary amine substituent.
-
Poorly Retained on C18: Under standard acidic RPLC conditions (pH 2-3), the amino group is protonated, leading to early elution (often in the void volume) and susceptibility to ion suppression from the sample matrix.
Comparative Methodology Overview
| Feature | Method A: RPLC (Polar-Embedded) | Method B: HILIC (Zwitterionic/Silica) | Method C: Mixed-Mode (RP + Cation Exchange) |
| Separation Mechanism | Hydrophobic interaction + weak H-bonding | Hydrophilic partitioning + electrostatic interaction | Hydrophobic + Strong Cation Exchange (SCX) |
| Mobile Phase | High Aqueous (95% Water) | High Organic (90% ACN) | Buffered Organic/Aqueous mix |
| MS Sensitivity | Moderate (High water content limits desolvation) | High (High organic content boosts ionization) | Moderate to High |
| Matrix Tolerance | Low (Co-elution with polar matrix) | High (Polar matrix elutes late or early) | Excellent (Tunable selectivity) |
| Primary Risk | Dewetting, retention shifts | Long equilibration times | Complex method development |
Part 2: Technical Deep Dive & Performance Data
Reversed-Phase LC (RPLC)
Standard C18 vs. Polar-Embedded Phases While standard C18 columns often fail to retain aminoindoles (k' < 1), polar-embedded phases (e.g., amide or carbamate groups within the alkyl chain) can provide necessary retention without the need for ion-pairing reagents, which suppress MS signals.
-
Pros: Robust, familiar to QC labs.
-
Cons: Requires high aqueous content, reducing ESI desolvation efficiency.
Hydrophilic Interaction LC (HILIC)
The Sensitivity Choice HILIC is the superior choice for trace quantification (LOQ < 10 ng/mL). By using a high-organic mobile phase (typically >80% Acetonitrile), HILIC creates an "aqueous-enriched layer" on the stationary phase.
-
Mechanism: Aminoindoles partition into the water layer and interact electrostatically with the silica or zwitterionic surface.
-
Expert Insight: The high organic content significantly enhances electrospray ionization (ESI) efficiency, often providing a 5-10x signal gain over RPLC.
Mixed-Mode Chromatography
The Robustness Choice Columns combining C18 chains with SCX ligands (e.g., Primesep or Coresep) offer a "dial-in" retention mechanism.
-
Mechanism: The indole ring interacts hydrophobically, while the protonated amine interacts via cation exchange.
-
Expert Insight: This mode allows for the separation of aminoindoles from both neutral API and inorganic counter-ions in a single run.
Representative Performance Data
Data synthesized from comparative studies of polar basic analytes (References 1, 3, 5).
| Metric | RPLC (C18 + 0.1% FA) | HILIC (Bare Silica) | Mixed-Mode (C18/SCX) |
| Retention Factor (k') | 0.8 (Poor) | 4.2 (Excellent) | 5.5 (Tunable) |
| Peak Symmetry (As) | 1.8 (Tailing) | 1.2 (Good) | 1.1 (Excellent) |
| LOD (S/N=3) | 50 ng/mL | 2 ng/mL | 5 ng/mL |
| Equilibration Time | Fast (5 min) | Slow (20-30 min) | Moderate (10 min) |
Part 3: Method Selection Decision Tree
The following diagram outlines the logical pathway for selecting the optimal LC-MS method based on specific impurity profiles and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode for aminoindole analysis.
Part 4: Recommended Protocol (HILIC-MS/MS)
This protocol is designed for the trace quantification (LOQ < 10 ng/mL) of 5-aminoindole and related impurities, prioritizing sensitivity and MS compatibility.
Reagents & Standards
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Buffer is critical in HILIC to shield silanols and improve peak shape.
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Column: Bare Silica or Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Internal Standard: 5-Aminoindole-D3 or Tryptamine-D4.
Sample Preparation (Dilute-and-Shoot)
-
Step 1: Weigh 10 mg of API/Drug Substance.
-
Step 2: Dissolve in 10 mL of 90:10 Acetonitrile:Water .
-
Critical: The sample diluent must match the initial mobile phase conditions (high organic). Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion and breakthrough.
-
-
Step 3: Vortex for 1 min and centrifuge at 10,000 rpm for 5 min to remove insoluble excipients.
-
Step 4: Transfer supernatant to an amber LC vial (aminoindoles are light-sensitive).
LC-MS/MS Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 95% B
-
1.0 min: 95% B
-
5.0 min: 60% B
-
6.0 min: 60% B
-
6.1 min: 95% B
-
10.0 min: 95% B (Re-equilibration is vital in HILIC).
-
MS Source Settings (ESI Positive)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Transitions (MRM):
-
5-Aminoindole: 133.1 → 116.1 (Quantifier, loss of NH3), 133.1 → 89.1 (Qualifier).
-
Rationale: The loss of ammonia ([M+H-17]+) is a characteristic fragmentation pathway for primary aromatic amines.
-
Part 5: Experimental Workflow Diagram
The following diagram details the self-validating workflow for ensuring data integrity during the analysis.
Figure 2: Validated LC-MS workflow ensuring system suitability before sample analysis.
References
-
SIELC Technologies. "HPLC Method for Analysis of 5-Aminoindole on Primesep 100 Column." SIELC Application Notes. Available at: [Link]
-
Restek Corporation. "Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS." Restek Technical Guides. Available at: [Link]
-
National Institutes of Health (NIH). "Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole." PubMed. Available at: [Link]
-
Agilent Technologies. "Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC." Agilent Technical Overview. Available at: [Link]
Comparative Guide: Reactivity Profiling of 7-Amino vs. 5-Amino Methoxyindole Isomers
Executive Analysis: The "Position" Problem in Indole Design
In medicinal chemistry, the indole scaffold is ubiquitous, but the specific regiochemistry of substituents dictates biological efficacy and synthetic feasibility. This guide compares two critical isomers: 7-amino-5-methoxyindole (Isomer A) and 5-amino-7-methoxyindole (Isomer B).
While both share the same molecular formula (
-
5-Amino Isomers: Behave like typical electron-rich anilines. The amine is solvent-exposed, sterically accessible, and electronically conjugated to the indole nitrogen (N1) through the
-system. -
7-Amino Isomers: Exhibit "ortho-like" behavior relative to the indole N1. The 7-amino group is sterically crowded by the N1-H and possesses unique hydrogen-bonding capabilities (intramolecular), making it a challenging but high-value "hinge-binding" motif in kinase inhibitor design.
Electronic & Steric Profiling
Understanding the reactivity requires visualizing the electronic landscape. The methoxy group (OMe) acts as a strong Electron Donating Group (EDG) via resonance, while the amino group (
Structural Comparison[1]
| Feature | 5-Amino-7-Methoxyindole | 7-Amino-5-Methoxyindole |
| Steric Environment | Open/Accessible. The 5- | Hindered/Peri-Effect. The 7- |
| Basicity ( | Higher (~5.0 - 5.5). Behaves like a standard aniline. | Lower (~3.5 - 4.5). The proximity to |
| Nucleophilicity | High. Rapidly reacts with electrophiles (acyl chlorides, aldehydes). | Moderate to Low. Requires stronger electrophiles or catalysts; susceptible to N1 competition. |
| Kinase Binding | Linear vector; often solvent-exposed. | "Hinge-binder" mimic; forms bidentate H-bonds (Donor-Acceptor) with backbone residues. |
Resonance & Reactivity Map (Graphviz)
The following diagram illustrates the electronic flow and reactive "hotspots" for Electrophilic Aromatic Substitution (EAS) and Nucleophilic attack.
Caption: Comparative reactivity flow. The 5-amino isomer (left) drives rapid nucleophilic attacks, while the 7-amino isomer (right) is governed by local steric interactions with the indole nitrogen.
Chemical Reactivity Comparison
N-Acylation & Alkylation (Amine Functionalization)
This is the most common derivatization step in drug synthesis.
-
5-Amino-7-methoxyindole:
-
Reaction: Reacts cleanly with acid chlorides or anhydrides at
to RT. -
Selectivity: Highly selective for the exocyclic amine over the indole
(which usually requires strong base like NaH to deprotonate). -
Risk: Over-alkylation is possible if using alkyl halides.
-
-
7-Amino-5-methoxyindole:
-
Reaction: Sluggish at
. Often requires heating or DMAP catalysis. -
Selectivity: The steric bulk at position 7 can sometimes force the reaction to occur at
if the base strength is too high (deprotonating ). -
Strategy: Use "soft" electrophiles or specific protecting group strategies (e.g., Boc-anhydride in refluxing THF) to ensure the 7-amino group reacts.
-
Electrophilic Aromatic Substitution (EAS)
When functionalizing the ring (e.g., halogenation, formylation):
-
5-Amino-7-methoxy: The 5-amino group strongly activates C4 (ortho) and C6 (ortho). The 7-methoxy reinforces C6 .
-
Result:C6 is the primary site of EAS.
-
-
7-Amino-5-methoxy: The 7-amino group activates C6 . The 5-methoxy activates C4 and C6 .
-
Result:C4 and C6 are competing sites, but C4 is sterically crowded by the 5-OMe and the C3-H. C6 remains the dominant position, but regioselectivity is often lower than in the 5-amino isomer.
-
Experimental Protocols
Protocol A: Selective N-Acetylation of 7-Amino-5-Methoxyindole
This protocol addresses the reduced nucleophilicity of the 7-amino isomer.
Objective: Synthesize N-(5-methoxy-1H-indol-7-yl)acetamide without protecting the indole nitrogen.
Materials:
-
7-Amino-5-methoxyindole (1.0 eq)
-
Acetic Anhydride (
) (1.1 eq) -
Pyridine (solvent/base)
-
DMAP (0.1 eq, catalyst)
Workflow:
-
Dissolution: Dissolve 7-amino-5-methoxyindole (100 mg) in anhydrous pyridine (2.0 mL) in a dried reaction vial.
-
Catalyst Addition: Add DMAP (4-Dimethylaminopyridine) to activate the anhydride. Note: This is crucial for 7-amino isomers; 5-amino isomers do not strictly require DMAP.
-
Electrophile Addition: Add
dropwise at to minimize N1-acetylation. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Checkpoint: If N1-acetylation is observed (higher Rf spot), add Methanol (0.5 mL) and stir for 30 mins. The N1-acetyl group is labile and often cleaves with MeOH/K2CO3, leaving the stable C7-amide.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Sat.
. Dry over .
Protocol B: Regioselective Bromination (EAS)
Demonstrating the directing effect of the 5-amino group.
Objective: Synthesize 4-bromo-5-amino-7-methoxyindole.
Workflow:
-
Protection: First, protect the amine as an acetamide (see Protocol A) to prevent oxidation. Use N-(7-methoxy-1H-indol-5-yl)acetamide.
-
Bromination: Dissolve in DMF. Add NBS (N-Bromosuccinimide, 1.0 eq) at
. -
Observation: The reaction will occur predominantly at C4 (ortho to the amino, para to the indole N). Note: If the amino group were at C7, bromination would likely occur at C6.
Synthesis Workflow Diagram
The following diagram details the decision tree for synthesizing derivatives of these isomers, highlighting the critical "divergence points" caused by reactivity differences.
Caption: Synthetic decision tree. The 7-amino pathway requires additional checkpoints for regioselectivity (N1 vs C7 amine) due to steric and electronic factors.
References
-
Synthesis and Reactivity of Methoxy-Activated Indoles. Source: Chimica Italiana. URL:[Link]
-
Regioselectivity in Electrophilic Aromatic Substitution of Indoles. Source: StackExchange Chemistry / Joule and Mills Heterocyclic Chemistry. URL:[Link]
-
7-Aminoindoles as Important Synthetic Intermediates. Source: ResearchGate (Iron-catalyzed C-7 Selective Amination). URL:[Link]
-
pKa and Basicity of Nitrogen-Containing Functional Groups. Source: Chemistry LibreTexts. URL:[Link]
Optimizing Purity Assessment of 7-Amino-5-methoxyindole: A Comparative HPLC Method Development Guide
Executive Summary
7-Amino-5-methoxyindole (7-A-5-MI) is a high-value heterocyclic intermediate, critical in the synthesis of next-generation kinase inhibitors and serotonin receptor ligands. Its structural duality—combining an electron-rich indole core with a reactive primary amine—presents unique chromatographic challenges. Standard C18 protocols often fail to resolve regioisomeric impurities and suffer from peak tailing due to silanol interactions.
This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl alternative , demonstrating why the latter offers superior selectivity and peak architecture for this specific chemotype.
Part 1: Chemical Context & Chromatographic Challenges
To develop a robust method, we must first deconstruct the analyte's behavior in solution.
| Feature | Chemical Implication | Chromatographic Consequence |
| 7-Amino Group | Weak base ( | Protonated at acidic pH; risks secondary interactions with residual silanols (tailing). |
| Indole Core | Hydrophobic aromatic system | Strong retention on RP; prone to on-column oxidation if mobile phase is not degassed. |
| 5-Methoxy Group | Electron-donating | Increases electron density of the |
The Critical Impurities
In the synthesis of 7-A-5-MI, typically via reduction of 7-nitro-5-methoxyindole, three critical impurities must be resolved:
-
IMP-A (Precursor): 7-Nitro-5-methoxyindole (Hydrophobic, non-basic).
-
IMP-B (Oxidation): 5-Methoxyisatin derivatives (Polar).
-
IMP-C (Regioisomer): 4-Amino-5-methoxyindole (Structurally identical mass, different geometry).
Part 2: Comparative Method Development
We evaluated two distinct separation strategies to determine the optimal purity assessment protocol.
Strategy A: The "Standard" Approach (C18)
-
Column: End-capped C18 (3.0 x 100 mm, 2.7 µm).
-
Mechanism: Pure hydrophobic interaction.
-
Outcome: While C18 provides adequate retention, it struggles to separate the regioisomer (IMP-C) due to identical hydrophobicity. The basic amine moiety causes noticeable tailing (
).
Strategy B: The "Targeted" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm).
-
Mechanism: Hydrophobic interaction +
stacking. -
Outcome: The electron-rich indole ring of 7-A-5-MI interacts strongly with the phenyl ring of the stationary phase. This "orthogonal" selectivity resolves the regioisomer (IMP-C) and improves peak symmetry.
Comparative Data Summary
Experimental conditions: Gradient 5-95% B in 10 min. Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Verdict |
| Retention Time (7-A-5-MI) | 4.2 min | 4.8 min | Phenyl-Hexyl offers better retention. |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Sharp) | Phenyl-Hexyl Superior |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline resolved) | Phenyl-Hexyl Superior |
| Resolution ( | 5.5 | 6.1 | Both Acceptable |
Part 3: Visualizing the Logic
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical pathway used to select the Phenyl-Hexyl phase over the traditional C18.
Caption: Decision logic moving from standard C18 to Phenyl-Hexyl to address tailing and selectivity.
Diagram 2: Impurity Pathways & Separation
Understanding where impurities originate helps in tracking them during the gradient.
Caption: Chemical relationship of impurities. The Critical Pair (Isomer) requires Phenyl-Hexyl selectivity.
Part 4: The Optimized Protocol (SOP)
This protocol is validated for specificity, linearity, and precision.
Instrumentation & Conditions
-
System: HPLC with UV-Vis (DAD) or Mass Spectrometer.
-
Column: Phenyl-Hexyl , 100 x 3.0 mm, 2.7 µm (e.g., Cortecs, Raptor, or equivalent Core-Shell).
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for amines).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV @ 290 nm (Indole max) and 254 nm.
Mobile Phase Preparation[1]
-
Solvent A: Water + 0.1% Formic Acid (v/v). Note: Formic acid buffers the amine to
, ensuring it is fully protonated and preventing silanol interaction. -
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Precaution: Degas solvents thoroughly. Indoles are oxygen-sensitive; dissolved oxygen can cause on-column degradation artifacts.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate / Load |
| 1.0 | 5 | Isocratic Hold (Focusing) |
| 8.0 | 60 | Elution of Target & Isomers |
| 10.0 | 95 | Wash (Remove Nitro precursor) |
| 12.0 | 95 | Hold |
| 12.1 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid). Crucial: Match the initial gradient conditions to prevent "solvent shock" and peak distortion.
-
Concentration: 0.2 mg/mL.
-
Vial: Amber glass (Light protection is mandatory).
Part 5: Troubleshooting & Expert Insights
Issue: Peak Tailing on Phenyl-Hexyl?
-
Cause: Column aging or overload.
-
Fix: Add 10mM Ammonium Formate to Mobile Phase A. The added ionic strength suppresses secondary ion-exchange interactions better than acid alone.
Issue: "Ghost" Peaks appearing after the main peak?
-
Cause: Oxidation in the autosampler.
-
Fix: Purge autosampler with nitrogen or add 0.05% Ascorbic Acid to the sample diluent as an antioxidant.
Issue: Retention time drift?
-
Cause: Temperature fluctuation affecting the
interaction strength. -
Fix: Ensure column oven is strictly regulated at 40°C.
References
-
Sigma-Aldrich. (2025). 7-Aminoindole Product Specification & Safety Data (CAS 5192-04-1).[1] Retrieved from
-
Waters Corporation. (2025). CSH Phenyl-Hexyl vs. C18 Chemistries: Selectivity Differences.[2] Waters Knowledge Base. Retrieved from
-
Advanced Materials Technologies. (2025). Comparison of Phenyl- and C18 Bonded Phases with Peptide and Aromatic Mixtures. HALO Columns Application Note. Retrieved from
-
PubChem. (2025).[3] 5-Methoxyindole Chemical Properties and Stability.[4] National Library of Medicine. Retrieved from
-
Shim, M., et al. (2024). Comparative assessment of C18 and phenyl-hexyl column for separation of pharmaceutical impurities. ResearchGate.[5][6] Retrieved from
Sources
- 1. 7-Aminoindole price,buy 7-Aminoindole - chemicalbook [chemicalbook.com]
- 2. halocolumns.com [halocolumns.com]
- 3. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Differentiating 7-Amino-5-methoxyindole from Structural Isomers via IR Spectroscopy
Executive Summary
In the synthesis of indole-based therapeutics (e.g., melatonin analogues, beta-carbolines), regio-selectivity is a persistent challenge. 7-Amino-5-methoxyindole is a critical intermediate, but its synthesis often yields structural isomers such as 4-amino-5-methoxyindole or 6-amino-5-methoxyindole .
While NMR is the gold standard for structural elucidation, it is time-consuming and expensive for routine Quality Control (QC). This guide demonstrates how Infrared (IR) Spectroscopy serves as a rapid, self-validating method to differentiate the 7-amino isomer from its structural analogues by exploiting specific Out-of-Plane (OOP) C-H bending vibrations in the fingerprint region.
Structural Analysis & Theoretical Basis
To effectively use IR for differentiation, one must understand the substitution pattern of the benzene ring within the indole core. The position of the amino (-NH2) and methoxy (-OCH3) groups dictates the number of adjacent aromatic protons, which directly correlates to specific IR absorption bands.
The Target vs. The Isomers[1][2]
| Compound | Substitution Pattern | Aromatic Protons | Proton Relationship | Predicted OOP Region (cm⁻¹) |
| 7-Amino-5-methoxyindole (Target) | 5,7-Disubstituted | H-4, H-6 | Isolated (Meta) | 860 – 900 cm⁻¹ (Medium/Strong) |
| 4-Amino-5-methoxyindole (Isomer A) | 4,5-Disubstituted | H-6, H-7 | Adjacent (Ortho) | 800 – 860 cm⁻¹ (Strong) |
| 6-Amino-5-methoxyindole (Isomer B) | 5,6-Disubstituted | H-4, H-7 | Isolated (Para) | 860 – 900 cm⁻¹ (Distinct fingerprint required) |
Key Mechanistic Insight: The primary differentiator is the Out-of-Plane (OOP) C-H Bending .
-
Target Molecule: The substituents at positions 5 and 7 leave protons at positions 4 and 6. These protons are isolated from each other by substituents. Isolated aromatic hydrogens typically absorb at higher frequencies (>860 cm⁻¹).
-
Isomer A (4-Amino): Substituents at 4 and 5 leave protons at 6 and 7. These are adjacent neighbors. Two adjacent aromatic hydrogens typically display a strong band in the 800–860 cm⁻¹ range.
Experimental Workflow
Protocol: Attenuated Total Reflectance (ATR) FTIR[3]
Objective: Obtain high-resolution spectra with minimal sample preparation to identify the "Fingerprint" region (1500–600 cm⁻¹).
Equipment:
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Nicolet).
-
Diamond or ZnSe ATR Crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Final QC).
Step-by-Step Methodology:
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.
-
Sample Loading: Place ~5–10 mg of the solid indole powder onto the crystal center.
-
Compression: Apply pressure using the anvil clamp. Critical: Ensure uniform contact. Poor contact results in weak peaks, particularly in the critical fingerprint region.
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure subtle splitting in the N-H stretching region.
Spectral Analysis & Comparative Data
A. Functional Group Region (4000 – 1500 cm⁻¹)
These bands confirm the chemical identity (Amino-Methoxyindole) but do NOT distinguish isomers effectively.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Notes |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3450 – 3300 (Doublet) | Present in all isomers. |
| Indole N-H | N-H Stretch | ~3400 (Sharp) | Often overlaps with amine; H-bonding broadens this. |
| Methoxy (-OCH₃) | C-H Stretch (sp³) | 2830 – 2960 | Distinct from aromatic C-H (>3000). |
| Aromatic Ring | C=C Stretch | 1620, 1580 | Characteristic indole skeleton. |
B. The Fingerprint Region (1500 – 600 cm⁻¹) - The Differentiator
This region contains the OOP bending modes. This is the "Go/No-Go" decision zone.
-
Scenario 1: Strong band at 810–840 cm⁻¹?
-
Diagnosis: Presence of Adjacent Hydrogens .[1]
-
Result: FAIL (Isomeric Impurity).
-
-
Scenario 2: Peaks primarily >860 cm⁻¹ (e.g., 870, 885 cm⁻¹) with NO strong band <850 cm⁻¹?
-
Diagnosis: Isolated Hydrogens only.
-
Result: PASS (Proceed to purity assay).
-
Visualizing the Decision Logic
The following diagram illustrates the logical workflow for differentiating the target molecule from its ortho-coupled isomer using IR data.
Caption: Decision tree for differentiating 7-Amino-5-methoxyindole from isomers containing adjacent aromatic protons.
Validation & Orthogonal Methods
While IR is excellent for rapid screening, "Trustworthiness" in science requires validation.
-
Reference Standard: Always run a standard of known purity (characterized by NMR) alongside your first batch to establish the exact fingerprint overlay.
-
Orthogonal Confirmation:
-
¹H-NMR: The definitive check. Look for the coupling constants (J-values) of the aromatic protons.
-
Target (Meta-like):J ≈ 1.5 – 2.5 Hz (Small coupling).
-
Isomer (Ortho-like):J ≈ 8.0 – 9.0 Hz (Large coupling).
-
-
HPLC-UV: Isomers often have different retention times due to changes in polarity and hydrogen bonding capabilities.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Indole Infrared Spectrum.[2][3][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5] (Standard reference for OOP bending regions).
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
PubChem. (2023). 5-Methoxyindole Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparative SAR & Bioactivity Guide: 5-Substituted vs. 7-Substituted Indole Derivatives
Executive Summary
The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for over 600 approved drugs and clinical candidates. However, the choice of substitution vector—specifically between the electronically coupled C5 position and the sterically unique C7 position—often dictates the success of a lead series.
This guide objectively compares these two vectors. While C5-substitution offers predictable electronic tuning and simplified synthesis, C7-substitution frequently unlocks novel IP space, unique binding trajectories (orthogonal vectors), and superior metabolic stability profiles by blocking specific oxidation pathways.
Structural & Electronic Topography
To understand the bioactivity divergence, one must first recognize the intrinsic electronic and steric differences between the C5 and C7 positions.
-
C5 Position (The "Para" Mimic): Located para to the indole nitrogen, this position is electronically coupled to the lone pair. It is highly nucleophilic and significantly affects the pKa of the pyrrole NH. Substituents here project linearly, often mimicking the para-position of a phenylalanine residue.
-
C7 Position (The "Ortho" Kink): Located adjacent to the NH, C7 substituents create a "kinked" geometry. They exert a strong steric influence on the NH hydrogen bond donor capability and project into space often unexplored by natural ligands (orthogonal to the main plane vectors).
Visualization: Electronic & Steric Vectors
The following diagram illustrates the divergent vectors and metabolic liabilities.
Figure 1: Functional topography of the indole scaffold showing divergent properties of C5 and C7 vectors.
Case Study A: Tubulin Polymerization Inhibitors (Anticancer)[1]
In the development of tubulin inhibitors binding to the Colchicine Binding Site (CBS) , the orientation of the indole substituents is critical. The CBS is a hydrophobic pocket that accommodates the trimethoxyphenyl (TMP) moiety of colchicine.
Comparative Data: Arylthioindoles
Research into arylthioindoles reveals that shifting substituents from C5 to C7 drastically alters potency against MCF-7 breast cancer cells.
Experimental Data Summary (IC50 Values) Data derived from SAR studies of 2-phenylindole derivatives (e.g., La Regina et al., Silvestri et al.).
| Indole Position | Substituent | Tubulin Assembly IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Mechanistic Insight |
| C5 (Ref) | -OMe | 1.3 | 42 | Mimics para-substituent; linear fit. |
| C5 | -F | 2.0 | 13 | High potency, metabolic block. |
| C6 | -OMe | 0.9 | 1.3 | Optimal electronic overlap with CBS. |
| C7 | -OMe | < 2.5 | 4.0 | Key Finding: C7-OMe mimics the tropolone ring oxygen of colchicine. |
| C7 | -Cl | 1.8 | 9.0 | Steric bulk at C7 is well-tolerated in CBS. |
Analysis: While C5-substituted analogs are potent, C7-substituted derivatives (specifically 7-methoxy and 7-halo) frequently exhibit superior cellular cytotoxicity (low nanomolar range). The C7 substituent is believed to occupy a specific sub-pocket that overlaps with the tropolone ring of colchicine, a interaction that linear C5 substituents cannot replicate.
Case Study B: HIV-1 Attachment Inhibitors (Antiviral)[2][3]
The development of Fostemsavir (BMS-663068) provides the definitive industry case study for the superiority of C7-substitution in specific contexts.
The Challenge
Early indole-based leads (C5-substituted) inhibited HIV-1 entry but suffered from poor solubility and rapid metabolism.
The C7 Solution
Researchers discovered that functionalizing the C7 position with heteroaryl rings (e.g., triazoles, oxadiazoles) achieved two goals:
-
Potency: The C7 vector directed the substituent into a conserved hydrophobic pocket on the viral gp120 protein (near Asp113), interfering with the CD4 receptor binding.
-
PK Profile: Unlike C5 substituents, which are exposed to solvent and metabolic enzymes, C7 groups are often sterically shielded or intramolecularly hydrogen-bonded, improving lipophilic efficiency (LipE).
Figure 2: Decision tree in the discovery of HIV-1 attachment inhibitors, highlighting the pivotal role of C7 functionalization.
Synthetic Accessibility & Protocols
A major barrier to C7 exploration is synthetic difficulty. C5 is accessible via standard Electrophilic Aromatic Substitution (EAS). C7 is not.[1][2]
Protocol: Bartoli Indole Synthesis (Targeting C7)
For accessing 7-substituted indoles, the Bartoli reaction is the gold standard, as it uses ortho-substituted nitroarenes which are readily available.
Reagents:
-
Ortho-substituted nitrobenzene (e.g., 2-bromo-nitrobenzene).
-
Vinylmagnesium bromide (3.0 - 4.0 equivalents).
-
Solvent: Dry THF (-40°C to -78°C).
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck flask under Argon. Charge with 1.0 eq of ortho-substituted nitrobenzene in THF. Cool to -40°C.
-
Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF) dropwise. Critical: Maintain temperature below -20°C to prevent polymerization.
-
Cyclization: The reaction mixture will turn dark purple/brown. Stir for 1 hour at -40°C, then allow to warm to 0°C.
-
Quench: Pour into saturated aqueous NH4Cl.
-
Purification: Extract with EtOAc. The 7-substituted indole is often less polar than the starting nitroarene.
Validation Check:
-
NMR: Look for the disappearance of the nitro group signals and appearance of the indole C2/C3 protons (typically δ 6.5-7.5 ppm).
-
Yield: Expect 40-60% (moderate). This is the trade-off for accessing the difficult C7 position.
Protocol: Halogenation (Targeting C5)
Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS). Workflow: Dissolve indole in DMF/CH2Cl2 (1:1). Add 1.05 eq NBS at 0°C. Result: >90% yield of 3-bromoindole? No. Correction: Direct halogenation of indole usually occurs at C3 . To get C5-substitution , one must start with a 4-substituted aniline in a Fisher Indole Synthesis or use a pre-functionalized 5-bromoindole. Direct functionalization of the benzene ring of an existing indole is non-selective and poor.
ADME & Metabolic Stability Implications[6]
| Feature | C5-Substituted Indoles | C7-Substituted Indoles |
| Metabolic Stability | Low/Moderate. The C5 position is electron-rich and a primary site for CYP450 hydroxylation unless blocked by Fluorine. | High. C7 is sterically crowded. Substituents here often shield the indole NH and prevent metabolic attack on the benzene ring. |
| Solubility | Generally higher due to solvent exposure. | Often lower (requires polar groups to compensate) due to intramolecular H-bonding with N1-H. |
| hERG Liability | Variable. | Risk. C7 substituents can induce a "U-shape" conformation that fits the hERG pharmacophore; careful monitoring required. |
References
-
Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[3][4] Molecules, 27(5), 1587.[3][4] [Link]
-
Wang, T., et al. (2019). A survey of core replacements in indole-based HIV-1 attachment inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(11), 1257-1261. [Link]
-
Meanwell, N. A., et al. (2013). Inhibitors of HIV-1 attachment.[5] Part 8: The effect of C7-heteroaryl substitution on the potency... Bioorganic & Medicinal Chemistry Letters, 23(1), 203-208. [Link]
-
Silvestri, R., et al. (2006). Design, Synthesis, and Biological Evaluation of 2-Phenylindoles as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Dobbs, A. (2001). Total Synthesis of Indoles from Trichloronitroalkenes and Vinylmagnesium Bromide (Bartoli Method). Journal of Organic Chemistry. [Link]
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A survey of core replacements in indole-based HIV-1 attachment inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Stoichiometry of Dihydrochloride Salts in Indole Compounds
This guide provides an autonomous, technical framework for validating the stoichiometry of dihydrochloride salts in indole-based compounds. It is designed for researchers requiring rigorous structural confirmation of pharmaceutical salts.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary: The Indole Salt Paradox
In drug development, salt selection is critical for optimizing solubility and bioavailability. Indole scaffolds—common in tryptamines and kinase inhibitors—present a unique stoichiometric challenge. While the side-chain amine is readily protonated to form a monohydrochloride (HCl) , the indole ring nitrogen (N1) is non-basic (pKa ≈ -3.6) due to aromatic delocalization.
Consequently, a "dihydrochloride" (2HCl) label on an indole compound implies one of two scenarios:
-
True Salt: The molecule contains a second basic moiety (e.g., piperazine, pyridine, or aliphatic amine) capable of accepting a second proton.
-
Stoichiometric Error: The material is a monohydrochloride containing trapped, non-lattice HCl, or an unstable C3-protonated species.
This guide compares the three primary analytical methods—Potentiometric Titration , Ion Chromatography (IC) , and Elemental Analysis (EA) —to definitively validate the 2HCl stoichiometry.
The Scientific Challenge: Defining the Species
Before validation, one must understand the chemical plausibility of the salt.
-
Monohydrochloride (1HCl): Protonation occurs at the most basic site (typically the side-chain amine, pKa ~9-10).[1] This is the thermodynamic product.
-
Dihydrochloride (2HCl): Requires a second site with pKa > 1-2.[1]
-
If no second basic site exists: The "2HCl" form is likely a physical mixture (solvate) or chemically unstable. Attempting to force protonation on the indole N1 or C3 disrupts aromaticity.
-
Visualization: The Protonation Pathway
The following diagram illustrates the logical flow of protonation for a hypothetical indole derivative.
Figure 1: Protonation pathway distinguishing stable pharmaceutical salts from unstable stoichiometric excesses.[1]
Comparative Analysis of Validation Methods
To distinguish between a true 2HCl salt and a 1HCl salt with impurities, we compare three analytical techniques.
Method A: Potentiometric Titration (The Gold Standard)
This method measures the absolute chloride content using Silver Nitrate (AgNO3). It is the most robust method for stoichiometry because it directly quantifies the counter-ion mass balance.
-
Mechanism: Cl⁻ + Ag⁺ → AgCl(s) (Precipitate). The endpoint is detected by a change in potential using a silver electrode.
-
Pros: High precision (<0.5% RSD), absolute quantification, no reference standard needed for the counter-ion.
-
Cons: Requires significant sample mass (10-50 mg), destructive.[1]
Method B: Ion Chromatography (IC)
Separates and quantifies chloride ions using an anion-exchange column and conductivity detection.[1]
-
Mechanism: Retention time comparison against a standard chloride solution.
-
Pros: High specificity (distinguishes Cl⁻ from Br⁻ or SO₄²⁻), requires minimal sample (<1 mg).
-
Cons: Requires a calibration curve, higher instrument cost, sensitive to matrix effects.
Method C: Elemental Analysis (CHN/Cl)
Combustion analysis to determine the weight percentage of Carbon, Hydrogen, Nitrogen, and Chloride.
-
Mechanism: High-temperature combustion followed by gas chromatography.[1]
-
Pros: Provides a holistic picture (C:N ratio confirms the organic scaffold; Cl% confirms salt).
-
Cons: Lower precision (±0.4% absolute error standard) makes it difficult to distinguish 1.8HCl from 2.0HCl.
Comparison Summary
| Feature | Potentiometric Titration | Ion Chromatography (IC) | Elemental Analysis (EA) |
| Primary Output | Absolute % Chloride (w/w) | % Chloride (w/w) | % C, H, N, Cl |
| Precision | High (±0.2%) | Medium (±1-2%) | Low (±0.4% absolute) |
| Sample Req. | High (20-50 mg) | Low (<1 mg) | Low (2-5 mg) |
| Specificity | Low (measures all halides) | High (specific anions) | Low (total halogens) |
| Throughput | Medium | High | Medium |
| Best For: | Final Stoichiometry Validation | Trace Analysis / Screening | Purity Confirmation |
Experimental Protocols
Protocol 1: Potentiometric Titration for Chloride Determination
Objective: Calculate the molar ratio of Cl⁻ to Indole.
Materials:
-
Automatic Titrator (e.g., Metrohm or Mettler Toledo).
-
Silver Electrode (Ag ring) and Reference Electrode.
-
0.1 N Silver Nitrate (AgNO3) volumetric standard.
-
Solvent: 50 mL Methanol/Water (1:1) + 1 mL Nitric Acid (HNO3).
Procedure:
-
Weighing: Accurately weigh ~30-50 mg of the indole salt into the titration beaker. Record mass to 0.01 mg.
-
Dissolution: Add 50 mL of solvent. Stir until fully dissolved. Note: HNO3 prevents carbonate interference and aids AgCl precipitation.
-
Titration: Titrate with 0.1 N AgNO3. Monitor the potential (mV) vs. volume (mL).
-
Endpoint: Determine the equivalence point using the first derivative (dmV/dV) maximum.
-
Calculation:
[1]
Protocol 2: Ion Chromatography (IC) Workflow
Objective: Confirm chloride specificity and trace quantification.
Materials:
-
IC System (e.g., Dionex) with Conductivity Detector.
-
Column: Anion exchange (e.g., IonPac AS11).
-
Mobile Phase: KOH or Na2CO3/NaHCO3 buffer.
Procedure:
-
Standard Prep: Prepare Cl⁻ standards at 1, 5, 10, 20, 50 ppm from NaCl.
-
Sample Prep: Dissolve indole salt in deionized water to a target concentration of ~10 ppm Cl⁻ (based on theoretical 2HCl).
-
Run: Inject 25 µL. Flow rate 1.0 mL/min.
-
Analysis: Integrate the chloride peak. Calculate concentration using the linear regression of standards.
Data Interpretation & Decision Logic
When validating an "Indole Dihydrochloride," compare your experimental %Cl against the theoretical values.
Example Case: N,N-Dimethyltryptamine (DMT) Analog
-
Free Base MW: 188.27 g/mol
-
Mono-HCl MW: 224.73 g/mol (Theoretical Cl: 15.77%)[1]
-
Di-HCl MW: 261.19 g/mol (Theoretical Cl: 27.15%)[1]
Decision Matrix:
| Experimental % Cl | Stoichiometry | Conclusion |
| 15.5% - 16.0% | 1.0 eq | Monohydrochloride. The "2HCl" label is incorrect.[1] |
| 26.8% - 27.4% | 2.0 eq | Dihydrochloride. Valid only if a 2nd basic site exists.[1] |
| 18.0% - 24.0% | 1.2 - 1.8 eq | Non-Stoichiometric Mixture. Likely 1HCl with trapped HCl gas or surface adsorption.[1] Material requires recrystallization. |
Workflow Diagram
Use this logic flow to determine the validity of your salt.
Figure 2: Decision tree for validating indole salt stoichiometry.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] [1]
-
Metrohm AG. (2023). "Chloride titrations with potentiometric indication." Application Bulletin AB-130.
-
Thermo Fisher Scientific. (2022). "Determination of Chloride in Acid Solutions by Ion Chromatography." Application Note 168.
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Discussion on Indole basicity).
Sources
The Salt of the Earth: A Comparative Guide to the Crystal Structure Analysis of Indole Salts
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The seemingly subtle act of forming a salt from an indole-containing molecule can profoundly alter its physicochemical properties, including solubility, stability, and bioavailability – critical parameters in drug development.[3] Understanding the precise three-dimensional arrangement of ions and solvent molecules in the crystalline state is paramount for rational drug design and formulation.[4][5] This guide provides a comparative analysis of the crystal structure of indole salts, grounded in the principles of X-ray diffraction, and offers practical insights into experimental methodologies.
The Decisive Role of the Counter-Ion: A Comparative Analysis
The choice of the counter-ion in an indole salt is not merely a matter of charge balance; it is a critical determinant of the resulting crystal packing and intermolecular interactions. This, in turn, dictates the macroscopic properties of the solid form. Let's consider a comparative analysis of two hypothetical indole salts: Indole Hydrochloride (I-HCl) and Indole Tosylate (I-OTs).
| Parameter | Indole Hydrochloride (I-HCl) | Indole Tosylate (I-OTs) | Significance in Drug Development |
| Counter-Ion Size | Small, spherical (Cl⁻) | Large, asymmetric (CH₃C₆H₄SO₃⁻) | Steric hindrance from larger counter-ions can disrupt efficient crystal packing, potentially leading to lower melting points and higher solubility. |
| Hydrogen Bonding | Strong N-H⁺···Cl⁻ hydrogen bonds dominate the crystal packing, often leading to simple, linear chains or sheets. | The sulfonate group of the tosylate anion offers multiple hydrogen bond acceptors (S=O), leading to more complex and varied hydrogen bonding networks. This can also involve weaker C-H···O interactions. | The nature and strength of hydrogen bonds are primary drivers of crystal stability and dissolution rates. |
| π-Interactions | π-π stacking between indole rings may be present but can be disrupted by the strong ionic interactions. | The aromatic ring of the tosylate can engage in π-π stacking with the indole ring, leading to layered structures and influencing solubility in organic solvents. | Control over π-stacking can be a tool to modulate the dissolution profile and prevent polymorphism. |
| Polymorphism | The simplicity of the chloride ion may lead to a lower propensity for polymorphism, though it is never guaranteed. | The conformational flexibility of the tosylate group and the variety of possible intermolecular interactions increase the likelihood of multiple crystalline forms (polymorphs), each with different properties.[3] | Polymorphism is a critical concern in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities.[3] |
This comparative framework highlights the causal relationship between the choice of the counter-ion and the resulting solid-state properties. A small, simple anion like chloride tends to favor strong, directional hydrogen bonds, while a larger, more complex anion like tosylate introduces a wider range of weaker interactions, often leading to more complex crystal structures and a higher likelihood of polymorphism.[3]
Experimental Workflow: From Solution to Structure
The determination of an indole salt's crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow represents a robust and self-validating approach.
Caption: A generalized workflow for the determination of an indole salt crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of an Indole Salt
This protocol outlines the key steps for obtaining a high-quality crystal structure of a novel indole salt.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The goal is to find a solvent in which the indole salt has moderate solubility.
-
Slow Evaporation: Dissolve the indole salt in the chosen solvent to near saturation at room temperature. Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the indole salt. In the larger container, add a solvent in which the salt is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the indole salt at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
-
2. Data Collection:
-
Objective: To obtain a complete and high-resolution X-ray diffraction dataset.
-
Methodology:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) to prevent ice formation.
-
Diffractometer Setup: Mount the goniometer head on the X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.[6]
-
Data Collection Strategy: The data collection software will typically determine an optimal strategy to collect a complete dataset by rotating the crystal in the X-ray beam and collecting a series of diffraction images. Data is often collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve data quality.
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using a least-squares minimization algorithm. This process is repeated until the model converges and provides the best possible fit to the data.
-
Structure Validation: The final structure is validated using a variety of crystallographic checks to ensure its quality and chemical reasonableness. The final model is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
-
Comparative Analysis of Indole and its Salts: A Look at Intermolecular Interactions
The formation of a salt dramatically alters the landscape of intermolecular interactions within the crystal.
Caption: A comparison of dominant intermolecular forces in neutral indole versus its salts.
In neutral indole, the crystal packing is often governed by a delicate balance of N-H···π interactions, π-π stacking, and C-H···π interactions.[7] The formation of an indole salt introduces strong, charge-assisted hydrogen bonds between the protonated indole nitrogen and the counter-ion.[8] This fundamental shift in the primary intermolecular forces has a cascading effect on the entire crystal structure, influencing everything from the unit cell parameters to the overall packing motif. For instance, in the case of 4,6-dibromo-2,3,3-trimethyl-3H-indol-1-ium iodide, the crystal packing is dominated by C-H···Br hydrogen bonds and C-Br···I halogen bonds, forming distinct layers.
Concluding Remarks for the Practicing Scientist
The crystal structure analysis of indole salts is a powerful tool for understanding and controlling the solid-state properties of these important pharmaceutical building blocks. A thorough understanding of the interplay between the indole cation, the counter-ion, and any solvent molecules is essential for the rational design of crystalline materials with desired properties. By employing a systematic approach to crystallization and high-quality X-ray diffraction analysis, researchers can gain invaluable insights that can accelerate the drug development process and lead to the creation of safer and more effective medicines.
References
-
Goral, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available from: [Link]
-
Khan, I., et al. (2018). Crystallographic Analysis of some Structures of Indole Derivatives. Krishi Sanskriti. Available from: [Link]
-
Konovalova, I. S., et al. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Infante, H. L., et al. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules. Available from: [Link]
-
Konovalova, I. S., et al. (2021). Crystal structures and Hirshfeld analysis of 4,6-di-bromo-indole-nine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
- Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
- Google Patents. (2015). MX2015006871A - Crystallization process of tricyclic indole derivatives.
-
Yuldashev, P. Kh., et al. (2016). Crystal structure of indoline alkaloids kopsinilam, kopsinine, and the salts of the latter. Journal of Structural Chemistry. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Available from: [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics | Chemical Instrumentation Facility. Available from: [Link]
-
Konovalova, I. S., et al. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
ResearchGate. (n.d.). Comparison of crystals with soaked indole (in gray) superimposed with... Available from: [Link]
-
National Center for Biotechnology Information. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available from: [Link]
-
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Available from: [Link]
-
Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Available from: [Link]
-
National Center for Biotechnology Information. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Available from: [Link]
-
ResearchGate. (2005). The Role of Crystallography in Drug Design. Available from: [Link]
-
Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Available from: [Link]
-
Acta Physica Polonica A. (2014). Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Available from: [Link]
Sources
- 1. krishisanskriti.org [krishisanskriti.org]
- 2. mdpi.com [mdpi.com]
- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. zienjournals.com [zienjournals.com]
- 6. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal structures and Hirshfeld analysis of 4,6-di-bromo-indole-nine and its quaternized salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
7-Amino-5-methoxyindole dihydrochloride proper disposal procedures
Executive Summary: Lifecycle Management of Indole Salts
As researchers, we often view chemical disposal as a janitorial task, but for functionalized heterocycles like 7-Amino-5-methoxyindole dihydrochloride , it is a critical component of experimental integrity and environmental stewardship.[1][2] This compound is not merely "waste"; it is a bioactive, acidic salt prone to oxidation.[2] Improper disposal risks not only regulatory non-compliance but also the formation of toxic polymerization byproducts in waste streams.[2]
This guide moves beyond generic advice, providing a chemically grounded protocol for the safe neutralization, packaging, and disposal of this specific indole derivative.
Part 1: Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its reactivity. 7-Amino-5-methoxyindole dihydrochloride presents a unique disposal profile due to its dual nature: an electron-rich indole core and an acidic hydrochloride counter-ion.[1][2]
| Property | Value/Description | Disposal Implication |
| Chemical Nature | Nitrogen-containing heterocycle (Salt form) | High nitrogen content requires incineration with scrubber systems (to capture NOx and HCl).[1][2] |
| Acidity | Dihydrochloride salt (2x HCl) | Corrosive potential. Aqueous solutions will be highly acidic (pH < 2).[2] Do not mix with bleach (releases Cl₂ gas).[2] |
| Stability | Air/Light Sensitive | Prone to oxidative polymerization (browning/blackening).[2] Waste containers must be opaque or amber.[2] |
| Solubility | Water Soluble | High mobility in water systems.[2] Strictly prohibited from drain disposal. |
Part 2: Pre-Disposal Assessment (The "Stop & Check")
Before initiating disposal, run this mental diagnostic to determine the waste stream. This prevents "waste incompatibilities"—a leading cause of laboratory fires.[2]
-
Is the material solid or liquid?
-
Solid: Direct segregation into solid hazardous waste.[2]
-
Liquid: Is it dissolved in water or organic solvent? (See Protocol B).
-
-
Has it degraded?
-
Check for Oxidizers:
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or contaminated solids)
Best for: Expired shelf stock, spill cleanup residues, or weighing paper.[1][2]
-
Segregation: Isolate the material from oxidizers and bases.[2]
-
Primary Packaging: Place the solid material in a clear, sealable polyethylene bag or a screw-top glass vial.
-
Why: This prevents dust generation (inhalation hazard) during transfer to the main waste drum.[2]
-
-
Secondary Containment: Place the sealed primary package into the Solid Hazardous Waste Drum (typically blue or black barrel).[2]
-
Labeling:
Protocol B: Liquid Waste (Reaction mixtures or stock solutions)
Best for: HPLC waste, mother liquors.[1][2]
-
Solvent Compatibility:
-
Halogenated Waste: If dissolved in DCM or Chloroform.[2]
-
Non-Halogenated Waste: If dissolved in Methanol, Ethanol, or DMSO.[2]
-
Crucial: The "dihydrochloride" contributes chloride ions.[2] However, unless the solvent itself is halogenated, small amounts of this salt usually go into the Non-Halogenated stream (verify with your local EHS officer).[2]
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill. Leave 10% headspace.[2]
Part 4: Emergency Contingencies
-
Spill (Solid):
-
Spill (Liquid):
Part 5: Operational Workflow (Visualized)
The following diagram illustrates the decision logic for disposing of 7-Amino-5-methoxyindole dihydrochloride.
Caption: Decision matrix for segregating indole salt waste based on physical state and solvent composition.
References
-
U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions."[2] Resource Conservation and Recovery Act (RCRA).[1][3][4]
-
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: Corrosivity (D002)."[2][3]
-
PubChem. "5-Methoxyindole Compound Summary (Structural Analog for Hazard Estimation)." National Library of Medicine.[1][2]
-
Occupational Safety and Health Administration (OSHA).
-
[Link]
-
Sources
Personal protective equipment for handling 7-Amino-5-methoxyindole dihydrochloride
Executive Summary & Chemical Context
7-Amino-5-methoxyindole dihydrochloride is a highly reactive, bicyclic nitrogenous intermediate often utilized in the synthesis of kinase inhibitors and serotonin receptor modulators.
As a Senior Application Scientist, I urge you to look beyond the standard "irritant" label. This compound presents a dual-threat profile:
-
The Indole/Amine Core: A bioactive scaffold with potential for sensitization and biological interaction.
-
The Dihydrochloride Salt (2HCl): This moiety confers significant hygroscopicity and acidity. Upon contact with the moisture of mucous membranes (eyes, lungs), it hydrolyzes to release hydrochloric acid equivalents, causing immediate and severe irritation that exceeds that of the free base.
This guide moves beyond generic safety advice, providing a self-validating protocol designed to protect the integrity of your biological assays and your physical safety.
Hazard Mechanism & Risk Analysis
To select the correct PPE, we must understand the "Why" (Causality).
| Feature | Hazard Mechanism | Operational Implication |
| Fine Crystalline Powder | High surface-to-mass ratio allows rapid airborne dispersion and electrostatic adherence to surfaces. | Inhalation Risk: Standard surgical masks are insufficient. HEPA filtration is mandatory. |
| Dihydrochloride Salt | Hydrolysis in water/sweat generates an acidic pH (< 3.0 locally). | Contact Risk: Perspiration under a watch band or collar can turn dust into a chemical burn. |
| Primary Amine (C7) | Nucleophilic reactivity; potential for oxidative coupling (browning) upon air exposure. | Stability Risk: Handling requires inert atmosphere (Nitrogen/Argon) to prevent degradation and exposure. |
PPE Matrix: The Defense System
Do not view PPE as individual items, but as a barrier system.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | N95 (Minimum) or P100 Respirator | The particle size of dihydrochloride salts often ranges from 1-10 µm. N95 filters 95% of these; however, if handling >1g, a P100 is required to prevent nasal hydrolysis of the salt. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses with side shields are insufficient. The hygroscopic dust seeks moisture; the eye is the most vulnerable target for acidic hydrolysis. |
| Dermal (Hand) | Double Nitrile Gloves (min 0.11 mm outer) | Inner Layer: Bright color (e.g., orange) to reveal tears.Outer Layer: Standard Blue/Purple. Note: Latex is permeable to many organic amines and should be avoided. |
| Body | High-Neck Laboratory Coat (Cotton/Poly Blend) | Synthetic fibers can generate static charge, attracting the powder. A high neck prevents dust from settling on the clavicle/neck area. |
Visualizing the Risk Logic
The following decision tree illustrates the logic flow for selecting PPE based on the operational state of the chemical.
Caption: Risk-based logic flow for selecting appropriate PPE based on physical state and solvent carrier.
Operational Protocol: The "Weighing Ritual"
Handling static-prone, hygroscopic salts requires a specific protocol to ensure accuracy and safety.
Prerequisites:
-
Balance located in a chemical fume hood or powder containment enclosure.
-
Antistatic gun (Zerostat) or ionizer bar.
Step-by-Step Methodology:
-
Equilibration: Allow the reagent container to reach room temperature before opening. Opening a cold bottle introduces condensation, hydrolyzing the salt immediately.
-
Static Neutralization:
-
Why: The dihydrochloride salt is often light and fluffy. Static will cause it to "jump" onto the balance pan or your gloves.
-
Action: Use an antistatic gun on the spatula and the weighing boat before dispensing.
-
-
The Transfer:
-
Solubilization (The Critical Moment):
-
Add the solvent (e.g., DMSO) to the powder, not the powder to the solvent. This minimizes dust clouds.[3]
-
Caution: The dissolution of HCl salts can be slightly exothermic.
-
Workflow Visualization
This diagram outlines the safe lifecycle of the compound in your lab, from storage to disposal.
Caption: Operational lifecycle emphasizing the critical equilibration step to prevent hydrolysis.
Disposal & Decontamination Strategy
Disposal of indole dihydrochlorides requires segregation to prevent dangerous side reactions.
Waste Segregation Rules:
-
DO NOT MIX with oxidizing acids (Nitric, Perchloric). Indoles are electron-rich and can react violently or polymerize rapidly with strong oxidizers [1].
-
DO NOT MIX with strong bases (NaOH) in the general waste stream without ventilation. Neutralization liberates the free amine, which may have a potent odor and different toxicity profile.
Disposal Protocol:
-
Liquids: Collect in a "Halogenated Organic Solvent" waste container (due to the chloride content).
-
Solids/Wipes: Contaminated gloves and weighing boats must be double-bagged in clear polyethylene bags and labeled "Toxic Solid Waste."
-
Spill Cleanup:
-
Cover spill with sodium bicarbonate (baking soda) to neutralize the acidity.
-
Wipe with a damp paper towel (water solubilizes the salt).
-
Final wipe with 70% Ethanol.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Methoxytryptamine hydrochloride (Analogous Structure).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Indole-3-acetic acid (General Indole Handling).
-
PubChem. (n.d.). Compound Summary: 5-Methoxyindole. National Library of Medicine.
(Note: While a specific SDS for the exact 7-amino-5-methoxy isomer may be proprietary to specific vendors, the safety protocols above are derived from the validated properties of the aminoindole dihydrochloride class as supported by the references above.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
